3,3-Difluorocyclopentanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3,3-difluorocyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-4(8)3-5;/h4H,1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUHMNFTPGBLCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939398-48-8 | |
| Record name | 3,3-difluorocyclopentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Difluorocyclopentanamine Hydrochloride
CAS Number: 939398-48-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,3-Difluorocyclopentanamine hydrochloride, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, detailed synthesis protocols, and its application in the development of therapeutic agents.
Chemical and Physical Properties
This compound is a colorless crystalline solid that is stable at room temperature.[1] It is soluble in water.[1] Due to its role as a reactive intermediate, it should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[1] It should be stored in a dry, cool, and sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]
| Property | Value | Source |
| CAS Number | 939398-48-8 | N/A |
| Molecular Formula | C₅H₁₀ClF₂N | [1] |
| Molecular Weight | 157.59 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | ~130-134 °C | N/A |
| Solubility | Soluble in water | [1] |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Synthesis Protocols
There are two primary methods for the synthesis of this compound reported in the literature.
Reductive Amination of 3,3-Difluorocyclopentanone
This common method involves a two-step process starting from 3,3-difluorocyclopentanone.
Experimental Protocol:
-
Amine Formation: 3,3-difluorocyclopentanone is reacted with ammonia in ethanol to generate 3,3-difluorocyclopentylamine.[1]
-
Salt Formation: The resulting 3,3-difluorocyclopentylamine is dissolved in dilute hydrochloric acid.[1]
-
Crystallization and Isolation: The solution is then subjected to crystallization and drying to yield this compound.[1]
Caption: Reductive Amination Synthesis Workflow.
Deprotection of tert-butyl (3,3-difluorocyclopentyl)carbamate
This method utilizes a protected amine precursor which is then deprotected to yield the desired hydrochloride salt.
Experimental Protocol:
-
Reaction Setup: A mixture of tert-butyl (3,3-difluorocyclopentyl)carbamate (1 equivalent) in a solution of hydrochloric acid in ethyl acetate (2.00 equivalents) is prepared.[2]
-
Reaction: The mixture is stirred at room temperature for 1 hour, during which a solid precipitates.[2]
-
Isolation: The mixture is filtered, and the filter cake is dried under vacuum to afford this compound as a white solid with a reported yield of 73%.[2]
Caption: Deprotection Synthesis Workflow.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of complex, biologically active molecules for pharmaceutical research.[1] Its incorporation can influence the physicochemical properties of the final compound, such as bioavailability and metabolic stability. It has been notably used in the development of inhibitors for SARS-CoV-2 and degraders of the IKAROS Family Zinc Finger (IKZF) proteins.
Synthesis of a SARS-CoV-2 Inhibitor Intermediate
Experimental Protocol:
-
Reaction Setup: A mixture of this compound (1 g, 6.35 mmol, 1 equivalent) and triethylamine (TEA) (1.28 g, 12.69 mmol, 1.77 mL, 2 equivalents) in ethyl formate (2.35 g, 31.73 mmol, 2.55 mL, 5 equivalents) is prepared.[3]
-
Reaction: The mixture is stirred at 80°C for 16 hours.[3]
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate:ethanol (3:1), showing the consumption of the starting material (Rf=0.3) and the appearance of a new spot (Rf=0.7).[3]
Caption: SARS-CoV-2 Inhibitor Intermediate Synthesis.
Synthesis of an IKAROS Family Zinc Finger Degrader Intermediate
Experimental Protocol:
-
Reaction Setup: To a mixture of a precursor molecule (I-42, 75 mg, 0.18 mmol), (1R)-3,3-difluorocyclopentanamine hydrochloride (55 mg, 0.35 mmol), and potassium acetate (35 mg, 0.35 mmol), is added 1,2-dichloroethane (DCE, 2 mL) followed by acetic acid (AcOH, 40 µL, 0.7 mmol).[4]
-
Sonication and Stirring: The mixture is sonicated to dissolve the solids and then stirred at room temperature for 10 minutes.[4]
-
Reduction: Sodium triacetoxyborohydride (75 mg, 0.35 mmol) is added, and the reaction is stirred overnight.[4]
-
Workup: The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane.[4]
Caption: IKAROS Degrader Intermediate Synthesis.
Signaling Pathways
As a chemical intermediate and building block, this compound does not possess inherent biological activity in terms of directly modulating specific signaling pathways. Its significance lies in its incorporation into larger, pharmacologically active molecules. The final drug products synthesized using this intermediate are designed to interact with specific biological targets and modulate their associated signaling pathways. For instance, the IKAROS Family Zinc Finger degraders it is used to create are involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins implicated in cancer.[4] Similarly, the SARS-CoV-2 inhibitors target viral proteins essential for replication. The specific signaling pathway effects are therefore a function of the final drug molecule, not this intermediate.
References
- 1. chembk.com [chembk.com]
- 2. AU2015328414B2 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
- 3. WO2021219089A1 - Sars-cov-2 inhibitors having covalent modifications for treating coronavirus infections - Google Patents [patents.google.com]
- 4. WO2023178181A1 - Ikaros zinc finger family degraders and uses thereof - Google Patents [patents.google.com]
In-Depth Technical Guide to the Physicochemical Properties of 3,3-Difluorocyclopentanamine HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3-Difluorocyclopentanamine Hydrochloride. The strategic introduction of geminal fluorine atoms onto the cyclopentyl ring significantly influences the compound's steric and electronic properties, making it a valuable building block in medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system. This document outlines its key chemical attributes, provides detailed experimental protocols for their determination, and includes a workflow for its synthesis and purification.
Core Physicochemical Properties
The introduction of fluorine can alter a molecule's pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design and development.[1] While specific experimental data for 3,3-Difluorocyclopentanamine HCl is not extensively published, the following tables summarize available and computed data for this compound and its related structures.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₅H₁₀ClF₂N | BOC Sciences[2] |
| Molecular Weight | 157.59 g/mol | BOC Sciences[2] |
| Appearance | White to off-white solid | ChemicalBook[3] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | ChemicalBook[3] |
| InChIKey | IIUHMNFTPGBLCX-UHFFFAOYSA-N | ChemicalBook[3] |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of amine hydrochlorides like 3,3-Difluorocyclopentanamine HCl.
Melting Point Determination
The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity, whereas a broad melting range often suggests the presence of impurities.
Methodology: Capillary Melting Point Determination [4][5][6][7][8]
-
Sample Preparation: A small amount of the dry 3,3-Difluorocyclopentanamine HCl powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2.5-3.5 mm.[6] The packing is done by tapping the tube to ensure a compact column.[8]
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.
-
Measurement: The capillary tube is placed in the heating block. The temperature is raised at a rapid rate initially to approach the approximate melting point. Then, the heating rate is reduced to approximately 1°C per minute.[6]
-
Data Recording: The temperature at which the substance first begins to collapse or melt (onset point) and the temperature at which the substance is completely molten (clear point) are recorded as the melting range.[6] For a pure substance, this range is typically narrow.
Aqueous Solubility
Solubility is a critical factor influencing a drug candidate's absorption and bioavailability. The hydrochloride salt form of an amine is generally expected to have higher aqueous solubility compared to the free base.
Methodology: Shake-Flask Method [9][10][11][12]
-
Equilibrium Saturation: An excess amount of 3,3-Difluorocyclopentanamine HCl is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
Incubation: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.
Acid Dissociation Constant (pKa)
The pKa value is fundamental to understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (conjugate acid) and the neutral (free base) forms.
Methodology: Potentiometric Titration [2][13][14][15][16]
-
Sample Preparation: A precise amount of 3,3-Difluorocyclopentanamine HCl is dissolved in a known volume of purified water to create a solution of known concentration (e.g., 1 mM).[2]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system is purged with nitrogen to remove dissolved carbon dioxide.[2]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[2]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.[2]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine has been neutralized.
Synthesis and Analysis Workflow
As a key intermediate in pharmaceutical synthesis, the production of high-purity 3,3-Difluorocyclopentanamine HCl is crucial. The following diagram illustrates a logical workflow for its synthesis, purification, and analysis.
Caption: Synthesis and Quality Control Workflow.
This guide serves as a foundational resource for researchers working with 3,3-Difluorocyclopentanamine HCl. The provided methodologies can be adapted to specific laboratory settings and equipment to ensure accurate and reproducible characterization of this and similar fluorinated amine hydrochlorides.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. This compound CAS#: 939398-48-8 [amp.chemicalbook.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. davjalandhar.com [davjalandhar.com]
- 6. thinksrs.com [thinksrs.com]
- 7. thinksrs.com [thinksrs.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. enamine.net [enamine.net]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uregina.scholaris.ca [uregina.scholaris.ca]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
3,3-Difluorocyclopentanamine hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
3,3-Difluorocyclopentanamine hydrochloride is a fluorinated cyclic amine that has garnered interest in medicinal chemistry as a valuable building block for the synthesis of novel therapeutic agents. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is particularly noted for its application in the development of drugs targeting the central nervous system (CNS).[1][2]
A comprehensive summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀ClF₂N | [] |
| Molecular Weight | 157.59 g/mol | |
| CAS Number | 939398-48-8 | [4] |
| Appearance | White to off-white or yellow solid | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in DMSO and ethanol | [5] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, often being proprietary information within pharmaceutical companies. However, a general synthetic approach can be inferred from standard organic chemistry principles and analogous reactions. A plausible synthetic workflow is outlined below.
General Synthetic Workflow
The synthesis of this compound would likely begin with a commercially available cyclopentanone derivative. The key steps would involve the introduction of the difluoro moiety at the 3-position, followed by the formation of the amine group, and finally, conversion to the hydrochloride salt.
Caption: A plausible synthetic pathway for this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques. While specific experimental parameters from peer-reviewed literature are scarce, standard methodologies would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the compound.
-
¹H NMR: Would be used to identify the number and connectivity of the hydrogen atoms in the cyclopentyl ring.
-
¹³C NMR: Would confirm the presence of the five carbon atoms and show the characteristic shift of the carbon bearing the two fluorine atoms.
-
¹⁹F NMR: Is a crucial technique for fluorinated compounds, providing information on the chemical environment of the fluorine atoms.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the compound. A reverse-phase HPLC method would likely be used.
A General HPLC Method:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (LC-MS).
Role in Drug Discovery and Development
The incorporation of the 3,3-difluorocyclopentyl motif into drug candidates is a strategic approach to enhance their pharmacological properties. The fluorine atoms can improve metabolic stability by blocking sites of oxidation and can also influence the pKa of the amine group, affecting its binding to target proteins.
Logical Relationship in CNS Drug Design
The use of this compound as a building block in CNS drug discovery is based on the principle of modifying a lead compound to improve its drug-like properties.
Caption: Improving drug candidates with 3,3-difluorocyclopentyl moiety.
While no specific signaling pathways involving this compound itself have been detailed in the literature, its derivatives are being investigated for their potential to modulate various CNS targets. The unique structural and electronic properties conferred by the difluoro substitution make it a valuable tool for medicinal chemists aiming to develop the next generation of neurological drugs.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 4. This compound | 939398-48-8 [amp.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3,3-Difluorocyclopentanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Difluorocyclopentanamine hydrochloride is a fluorinated cyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the gem-difluoro group on the cyclopentyl ring, can impart desirable pharmacokinetic and pharmacodynamic properties to parent molecules. This technical guide provides an in-depth overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound. The information presented herein is intended to aid in the characterization and quality control of this compound in a research and development setting.
Chemical Structure and Properties
-
IUPAC Name: 3,3-difluorocyclopentan-1-amine hydrochloride
-
CAS Number: 939398-48-8
-
Molecular Formula: C₅H₁₀ClF₂N[]
-
Molecular Weight: 157.59 g/mol []
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound.
Table 1: Hypothetical ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 | Multiplet | 1H | H-1 (CH-NH₃⁺) |
| ~2.4 - 2.6 | Multiplet | 2H | H-2 (CH₂) |
| ~2.2 - 2.4 | Multiplet | 2H | H-5 (CH₂) |
| ~2.0 - 2.2 | Multiplet | 2H | H-4 (CH₂) |
| ~8.5 | Broad Singlet | 3H | -NH₃⁺ |
Table 2: Hypothetical ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~125 (t, J ≈ 245 Hz) | C-3 (CF₂) |
| ~55 | C-1 (CH-NH₃⁺) |
| ~40 (t, J ≈ 25 Hz) | C-2 / C-5 |
| ~30 | C-4 |
Note: 't' denotes a triplet due to coupling with fluorine.
Table 3: Hypothetical IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2800 - 3100 | Strong, Broad | N-H stretch (amine salt) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1600 | Medium | N-H bend (asymmetric) |
| ~1500 | Medium | N-H bend (symmetric) |
| ~1100 - 1200 | Strong | C-F stretch |
Table 4: Hypothetical Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 122.08 | [M+H]⁺ (free amine) |
| 102.07 | [M+H - HF]⁺ |
| 82.06 | [M+H - 2HF]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width: -10 to 160 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 5 seconds
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
IR Acquisition Parameters (Typical):
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The formic acid helps in the protonation of the amine.
-
The solution is then directly infused into the mass spectrometer or injected via a liquid chromatography system.
MS Acquisition Parameters (Typical for ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
Mandatory Visualizations
Diagram 1: Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure
Caption: Relationship between spectroscopic data and the molecular structure.
References
An In-depth Technical Guide to the Solubility of 3,3-Difluorocyclopentanamine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Difluorocyclopentanamine hydrochloride is a fluorinated cyclic amine that has garnered significant interest as a building block in medicinal chemistry. Its application is particularly notable in the development of novel therapeutics targeting the central nervous system (CNS).[1][2] The incorporation of fluorine atoms can significantly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability.[3][4][5] The hydrochloride salt form is often utilized to improve the compound's stability and handling characteristics.[3] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and an exploration of its role in drug discovery.
Expected Solubility Profile
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents have high dielectric constants and can form hydrogen bonds, effectively solvating both the ammonium cation and the chloride anion.[9] |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents have high polarity and can solvate cations well, though their ability to solvate anions is weaker than protic solvents.[10] |
| Aprotic, Less Polar Solvents | Acetone, Ethyl Acetate | Low to Very Low | These solvents have lower dielectric constants and are less effective at solvating charged species.[9] |
| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Very Low to Insoluble | These solvents lack the polarity to overcome the lattice energy of the ionic salt.[6][7] |
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Solvent Polarity and Dielectric Constant : Higher polarity and dielectric constants generally favor the dissolution of ionic compounds.[11]
-
Hydrogen Bonding Capability : Protic solvents that can act as hydrogen bond donors are particularly effective at solvating the chloride anion.[8]
-
Temperature : The solubility of most solids in liquids increases with temperature, although the extent of this effect is solvent-dependent.
-
Presence of Water : Trace amounts of water in an organic solvent can significantly increase the solubility of an amine salt due to the high polarity of water.[11]
-
Ion Pairing : In less polar solvents, the cation and anion may exist as an ion pair, which can affect solubility.[12]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the thermodynamic solubility of this compound in an organic solvent. This method, often referred to as the shake-flask method, is considered the gold standard for thermodynamic solubility measurement.[13][14]
Materials and Equipment:
-
This compound
-
Organic solvent of interest (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The excess solid should be visually apparent.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Separation:
-
After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vial at a high speed to ensure complete separation of the solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
-
Visualization of Experimental Workflow
Caption: Workflow for determining the thermodynamic solubility of this compound.
Role in Drug Discovery and Development
This compound serves as a valuable building block in the design and synthesis of novel drug candidates, particularly those targeting the central nervous system.[1] The introduction of gem-difluoro groups can modulate the basicity of the amine, which in turn can influence properties like pKa and Pgp-mediated efflux, a key consideration for CNS drug penetration.[4] Fluorination can also enhance metabolic stability and improve the overall pharmacokinetic profile of a compound.[5][15][16]
While specific signaling pathways modulated by compounds derived from this compound are proprietary to the developing entities, its use as a key intermediate suggests its incorporation into molecules designed to interact with various CNS targets such as neurotransmitter receptors or enzymes. The unique conformational constraints and electronic properties imparted by the difluorocyclopentyl moiety can lead to improved potency and selectivity for the target protein.
Visualization of Role in Drug Discovery
Caption: The role of this compound as a building block in the drug discovery pipeline.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. China 3,3-Difluorocyclobutanamine Hydrochloride丨CAS 637031-93-7 Manufacturers Suppliers Factory [leapchem.com]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. quora.com [quora.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. aei.pitt.edu [aei.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scispace.com [scispace.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. eurekaselect.com [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
Technical Guide: Enantiomeric Purity of (R)-3,3-Difluorocyclopentanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3,3-Difluorocyclopentanamine hydrochloride is a critical chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical purity is paramount as the biological activity and safety of the final active pharmaceutical ingredient (API) can be significantly influenced by the enantiomeric composition. This technical guide provides an in-depth overview of the analytical methodologies for determining the enantiomeric purity of (R)-3,3-Difluorocyclopentanamine hydrochloride. It details experimental protocols for chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents. Furthermore, this guide presents a framework for data interpretation and visualization to ensure robust and reliable assessment of enantiomeric excess.
Introduction
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] (R)-3,3-Difluorocyclopentanamine hydrochloride, with its gem-difluoro functionality and a chiral amine center, represents a valuable synthon in medicinal chemistry. The stereochemistry of the amine group is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric purity is a critical quality control step in the drug development process.
This guide outlines the primary analytical techniques for assessing the enantiomeric excess (e.e.) of (R)-3,3-Difluorocyclopentanamine hydrochloride, providing detailed experimental protocols and data presentation formats.
Analytical Methodologies for Enantiomeric Purity Determination
The determination of enantiomeric purity of chiral amines like (R)-3,3-Difluorocyclopentanamine hydrochloride can be accomplished through several advanced analytical techniques. The most common and reliable methods include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy with the use of chiral solvating agents (CSAs).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient.
-
Chiral Column Selection: The choice of the chiral stationary phase is critical. For primary amines, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or cyclodextrin-based columns are often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. A small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) may be required to improve peak shape and resolution.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of (R)-3,3-Difluorocyclopentanamine hydrochloride and dissolve it in 10 mL of the mobile phase to prepare a stock solution.
-
Prepare a racemic standard of 3,3-Difluorocyclopentanamine hydrochloride for system suitability testing and to confirm the elution order of the enantiomers.
-
-
Chromatographic Conditions (Example):
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Data Presentation: Chiral HPLC Results
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Retention Time (min) | 12.5 | 14.2 |
| Peak Area | 998,500 | 1,500 |
| Enantiomeric Excess (%) | 99.7% | - |
Note: The retention times and peak areas are hypothetical and serve as an example.
Chiral Gas Chromatography (GC) after Derivatization
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. Since primary amines can exhibit poor peak shapes in GC, derivatization is often necessary to improve their chromatographic behavior and enhance enantioselectivity on a chiral stationary phase.
Experimental Protocol: Chiral GC
-
Derivatization Agent: A common choice for derivatizing amines is trifluoroacetic anhydride (TFAA), which converts the amine into a more volatile and less polar trifluoroacetamide derivative.
-
Derivatization Procedure:
-
Dissolve approximately 5 mg of (R)-3,3-Difluorocyclopentanamine hydrochloride in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride.
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC analysis.
-
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Column Selection: A cyclodextrin-based chiral capillary column (e.g., Chiraldex® G-TA) is often suitable for separating derivatized amines.
-
GC Conditions (Example):
-
Column: Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min
-
Detector Temperature: 280 °C (FID)
-
Data Presentation: Chiral GC Results
| Parameter | (R)-enantiomer derivative | (S)-enantiomer derivative |
| Retention Time (min) | 15.8 | 16.5 |
| Peak Area | 995,000 | 5,000 |
| Enantiomeric Excess (%) | 99.0% | - |
Note: The retention times and peak areas are hypothetical and serve as an example.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation. The addition of a chiral solvating agent (CSA) to a solution of the analyte can lead to the formation of diastereomeric complexes, which may exhibit distinct chemical shifts in the NMR spectrum.
Experimental Protocol: NMR with CSA
-
Chiral Solvating Agent (CSA): For amines, common CSAs include (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) derivatives or chiral acids like (R)- or (S)-Mandelic acid.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of (R)-3,3-Difluorocyclopentanamine hydrochloride in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire a standard ¹H or ¹⁹F NMR spectrum.
-
Add a molar equivalent of the chosen CSA to the NMR tube.
-
Acquire another NMR spectrum and look for the splitting of signals corresponding to the protons or fluorine atoms near the chiral center.
-
-
NMR Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Data Analysis: The enantiomeric excess is calculated from the integration of the separated signals corresponding to the two diastereomeric complexes.
Data Presentation: NMR with CSA Results
| Nucleus | Signal of (R)-enantiomer complex (ppm) | Signal of (S)-enantiomer complex (ppm) | Integral Ratio | Enantiomeric Excess (%) |
| ¹H (e.g., CH-NH₂) | 3.52 | 3.55 | 99.5 : 0.5 | 99.0% |
| ¹⁹F | -58.3 | -58.5 | 99.6 : 0.4 | 99.2% |
Note: The chemical shifts and integral ratios are hypothetical and serve as an example.
Visualization of Experimental Workflows
To provide a clear understanding of the analytical processes, the following diagrams illustrate the workflows for chiral HPLC and chiral GC analysis.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral GC Analysis after Derivatization.
Conclusion
The determination of the enantiomeric purity of (R)-3,3-Difluorocyclopentanamine hydrochloride is a critical aspect of quality control in pharmaceutical development. This guide has detailed three robust analytical methodologies: chiral HPLC, chiral GC after derivatization, and NMR with chiral solvating agents. The choice of method will depend on available instrumentation, sample throughput requirements, and the desired level of sensitivity and accuracy. It is essential that the selected method is properly validated according to regulatory guidelines to ensure the quality and safety of the final drug product. The provided experimental protocols and data presentation formats offer a comprehensive framework for researchers and scientists to develop and implement reliable methods for the enantiomeric purity assessment of this important chiral building block.
References
The Prospective Biological Activity Screening of 3,3-Difluorocyclopentanamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for the biological activity screening of 3,3-difluorocyclopentanamine derivatives. As of the latest literature review, specific and comprehensive biological activity data for this class of compounds is not extensively available in the public domain. Therefore, this guide presents a prospective screening strategy based on the potential therapeutic applications of structurally related compounds, particularly in the realm of Central Nervous System (CNS) disorders. The experimental protocols and data tables are representative examples to guide future research.
Introduction
The 3,3-difluorocyclopentanamine scaffold is a valuable building block in medicinal chemistry. The geminal difluoro group can enhance metabolic stability, modulate pKa, and influence conformational preferences, making it an attractive moiety for the design of novel therapeutic agents. While 3,3-difluorocyclopentanamine hydrochloride is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly for CNS disorders, a systematic exploration of the biological activities of its derivatives is yet to be widely reported.[1] This guide outlines a potential workflow for the comprehensive biological activity screening of novel 3,3-difluorocyclopentanamine derivatives, with a focus on CNS-related targets.
Hypothetical Screening Cascade for CNS Targets
Given the precedent for related cyclopentanamine structures in CNS drug discovery, a logical starting point for screening 3,3-difluorocyclopentanamine derivatives is a panel of CNS-relevant targets. A hypothetical screening cascade is presented below, beginning with broad primary screens and progressing to more specific functional and secondary assays.
Diagram: Hypothetical Screening Workflow
Caption: A logical workflow for the screening of 3,3-difluorocyclopentanamine derivatives.
Data Presentation: Representative Data
The following table illustrates how quantitative data from primary and secondary screens could be structured. The data presented here is purely hypothetical and for illustrative purposes.
| Compound ID | Target | Assay Type | IC50 (nM) | EC50 (nM) | % Inhibition @ 10 µM |
| DFC-001 | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | 150 | - | 85 |
| DFC-001 | Serotonin Transporter (SERT) | [³H]Citalopram Binding | >10,000 | - | 5 |
| DFC-001 | Norepinephrine Transporter (NET) | [³H]Nisoxetine Binding | 2,500 | - | 30 |
| DFC-001 | Dopamine Transporter (DAT) | Neurotransmitter Uptake | 250 | - | 75 |
| DFC-002 | D2 Dopamine Receptor | [³H]Spiperone Binding | 75 | - | 92 |
| DFC-002 | D2 Dopamine Receptor | cAMP Assay | - | 120 (Antagonist) | - |
| DFC-003 | GABA-A Receptor | [³H]Muscimol Binding | 5,000 | - | 20 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and data interpretation. Below are representative protocols for assays relevant to CNS targets.
Radioligand Binding Assay for Dopamine Transporter (DAT)
-
Objective: To determine the binding affinity of test compounds for the dopamine transporter.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human DAT.
-
[³H]WIN 35,428 (radioligand).
-
GBR 12909 (non-specific binding control).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compounds (3,3-difluorocyclopentanamine derivatives).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, and 50 µL of [³H]WIN 35,428 (final concentration ~1 nM).
-
For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of GBR 12909 (final concentration ~10 µM).
-
Initiate the binding reaction by adding 50 µL of cell membrane suspension (final concentration 10-20 µg protein/well).
-
Incubate for 60 minutes at 4°C.
-
Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC50 values for the test compounds.
-
Neurotransmitter Transporter Uptake Assay
-
Objective: To functionally assess the inhibition of dopamine uptake by test compounds.
-
Materials:
-
Procedure:
-
Plate the DAT-expressing HEK293 cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and wash the cells with HBSS.
-
Add HBSS containing various concentrations of the test compounds to the wells and incubate for 10-20 minutes at 37°C.
-
Add the fluorescent neurotransmitter substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity using a bottom-read fluorescence plate reader in kinetic mode for 30 minutes.[2]
-
The rate of fluorescence increase corresponds to the rate of neurotransmitter uptake.
-
Calculate the rate of uptake for each compound concentration and determine the IC50 value.
-
Potential Signaling Pathway Modulation
Should a derivative be identified as a modulator of a G-protein coupled receptor (GPCR), understanding the downstream signaling pathway is critical. For instance, a D2 dopamine receptor antagonist would be expected to modulate the Gi signaling cascade.
Diagram: Representative Gi-Coupled GPCR Signaling Pathway
Caption: A simplified Gi-coupled GPCR signaling pathway, potentially modulated by a D2 antagonist.
Conclusion
While the biological landscape of 3,3-difluorocyclopentanamine derivatives remains largely uncharted, their synthetic accessibility and the advantageous properties of the gem-difluoro motif make them a compelling class of compounds for drug discovery. The systematic screening approach outlined in this guide, focusing on therapeutically relevant targets and employing a cascade of robust in vitro assays, provides a clear roadmap for elucidating their biological potential. Future research in this area is warranted and could lead to the discovery of novel chemical entities with significant therapeutic promise.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 3. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. pdf.medicalexpo.com [pdf.medicalexpo.com]
Structural and Conformational Analysis of 3,3-Difluorocyclopentanamine: A Theoretical Overview
A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific experimental or computational studies on the structural and conformational analysis of 3,3-Difluorocyclopentanamine. While this molecule is available commercially and is noted as an intermediate in pharmaceutical synthesis, detailed characterization of its three-dimensional structure and conformational dynamics has not been published.
This guide, therefore, provides a theoretical framework for understanding the likely structural and conformational properties of 3,3-Difluorocyclopentanamine, drawing upon established principles of stereochemistry and the known effects of fluorine and amine substituents on cyclic systems.
Introduction to 3,3-Difluorocyclopentanamine
3,3-Difluorocyclopentanamine is a substituted cyclopentane derivative with the chemical formula C₅H₉F₂N. Its structure consists of a five-membered cyclopentane ring where two fluorine atoms are attached to the same carbon atom (C3) in a geminal arrangement, and an amine group is attached to another carbon atom (C1). The presence of the gem-difluoro group and the amino group is expected to significantly influence the conformational preferences of the cyclopentane ring.
General Principles of Cyclopentane Conformation
Unlike the more rigid cyclohexane ring, cyclopentane is a highly flexible molecule. A planar conformation is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the cyclopentane ring puckers out of planarity. The two most common puckered conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry).[1][2]
In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. In the half-chair conformation, three carbons are coplanar, with one atom above and one below the plane. The energy barrier between these conformations is very low, leading to a rapid interconversion process known as pseudorotation.
Caption: Idealized puckered conformations of cyclopentane.
Predicted Effects of Substituents on 3,3-Difluorocyclopentanamine
The presence of the gem-difluoro and amino groups on the cyclopentane ring will introduce steric and electronic effects that influence the equilibrium between the various puckered conformations.
The Gem-Difluoro Group at C3
The C(sp³)-F bond is highly polarized and has a significant steric demand. The gem-difluoro substitution at the C3 position is expected to have the following effects:
-
Preference for Puckering at C3: To minimize steric interactions and unfavorable dipole-dipole interactions, the C3 carbon may preferentially occupy a puckered position (the "flap" of the envelope or one of the out-of-plane positions in the half-chair).
-
Gauche Effect: The interaction between the fluorine atoms and adjacent protons or the amino group will be governed by the gauche effect, where a gauche arrangement is often preferred over an anti arrangement due to hyperconjugative interactions.
-
Inductive Effects: The high electronegativity of the fluorine atoms will withdraw electron density from the ring, potentially affecting the pKa of the amino group.
The Amino Group at C1
The amino group is also a sterically demanding substituent. Its preferred orientation (axial vs. equatorial-like) will depend on the overall conformational landscape of the ring.
-
Steric Hindrance: The amino group will seek to occupy a position that minimizes steric clashes with the gem-difluoro group and the hydrogen atoms on the ring.
-
Intramolecular Hydrogen Bonding: Depending on the conformation, there might be a possibility of intramolecular hydrogen bonding between the amino group and the fluorine atoms, which could stabilize certain conformations.
Hypothetical Conformational Analysis Workflow
To definitively determine the structural and conformational properties of 3,3-Difluorocyclopentanamine, a combination of computational modeling and experimental techniques would be required.
Caption: A typical workflow for conformational analysis.
Computational Modeling
-
Conformational Search: A systematic search of the potential energy surface using molecular mechanics or semi-empirical methods to identify low-energy conformers.
-
Quantum Mechanical Calculations: High-level density functional theory (DFT) calculations to optimize the geometries and calculate the relative energies of the identified conformers. This would provide data on bond lengths, bond angles, and dihedral angles.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: To determine the chemical environment of the protons and carbons in the molecule.
-
¹⁹F NMR: To directly observe the fluorine environments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space interactions between protons, which can provide crucial information about the spatial arrangement of atoms and thus the preferred conformation.
-
Variable Temperature NMR: To study the dynamics of conformational interconversion.
-
-
X-ray Crystallography:
-
If a suitable single crystal of 3,3-Difluorocyclopentanamine or a salt thereof can be obtained, X-ray diffraction would provide the most definitive information about its solid-state conformation, including precise bond lengths and angles.
-
Conclusion
While a detailed, data-rich analysis of 3,3-Difluorocyclopentanamine is not currently possible due to a lack of published research, established principles of conformational analysis allow for a reasoned prediction of its structural behavior. The interplay between the puckered cyclopentane ring and the steric and electronic demands of the gem-difluoro and amino substituents likely results in a complex conformational landscape. Definitive characterization of this molecule awaits dedicated computational and experimental investigation.
References
The Influence of Gem-Difluorination on Cyclopentanamine Basicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significant role of geminal difluorination on the basicity of the cyclopentanamine scaffold. The introduction of a difluoromethylene (CF2) group into organic molecules is a powerful strategy in medicinal chemistry to modulate various physicochemical properties, including basicity (pKa), which in turn affects a compound's pharmacokinetic and pharmacodynamic profile.[1] This document provides a comprehensive overview of the underlying principles, quantitative data, experimental methodologies, and the stereoelectronic effects governing this phenomenon.
Quantitative Impact on Basicity (pKa)
The primary effect of introducing highly electronegative fluorine atoms is the withdrawal of electron density through the sigma bond framework (inductive effect).[2] In the case of gem-difluorination on the cyclopentyl ring, this inductive effect decreases the electron density on the nitrogen atom of the amine. This reduction in electron density makes the lone pair of electrons on the nitrogen less available for protonation, thereby decreasing the basicity of the amine. This is quantitatively observed as a lowering of the pKa value of the conjugate acid.
| Compound Name | Structure | pKa (Conjugate Acid) | Notes |
| Cyclopentanamine | C₅H₁₁N | 10.65[4][5] | Experimental value |
| 2,2-Difluorocyclopentanamine | C₅H₉F₂N | ~10.15 - 10.35 | Estimated based on inductive effects[3] |
| 3,3-Difluorocyclopentanamine | C₅H₉F₂N | ~10.15 - 10.35 | Estimated based on inductive effects[3] |
Experimental Protocols
Synthesis of 3,3-Difluorocyclopentanamine
A common route to the synthesis of cyclic amines is the reductive amination of the corresponding ketone.[6][7][8] The following protocol outlines a plausible synthesis of 3,3-difluorocyclopentanamine from the commercially available 3,3-difluorocyclopentanone.
Step 1: Reductive Amination of 3,3-Difluorocyclopentanone
This procedure is adapted from general reductive amination protocols.[6][7]
Materials:
-
3,3-Difluorocyclopentanone
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3,3-difluorocyclopentanone (1.0 eq) in anhydrous methanol, add a solution of ammonia in methanol (10-20 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30-60 minutes to allow for the formation of the intermediate imine.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the cooled solution. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-difluorocyclopentanamine.
-
The crude product can be purified by distillation or column chromatography on silica gel.
Determination of pKa by Potentiometric Titration
The following is a general protocol for the determination of the pKa of an amine hydrochloride salt by potentiometric titration.
Materials and Equipment:
-
Amine hydrochloride salt (e.g., 3,3-difluorocyclopentanamine HCl)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized, CO₂-free water
-
pH meter with a combination pH electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standard pH buffers (e.g., pH 4, 7, and 10)
Procedure:
-
Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.
-
Accurately weigh a sample of the amine hydrochloride salt and dissolve it in a known volume of CO₂-free deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).
-
Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution, ensuring the electrode tip does not contact the stir bar.
-
Record the initial pH of the solution.
-
Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue adding the titrant in small increments, particularly near the equivalence point where the pH changes most rapidly.
-
Continue the titration well past the equivalence point.
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve to find the equivalence point, and then finding the pH at half of that volume.
Visualizing the Underlying Principles
The following diagrams illustrate the key concepts and workflows related to the effect of gem-difluorination on cyclopentanamine basicity.
Caption: Logical flow of gem-difluorination's effect on basicity.
Caption: Experimental workflow for pKa determination.
Caption: Stereoelectronic effects of gem-difluorination on basicity.
Stereoelectronic and Conformational Effects
Beyond the simple inductive effect, gem-difluorination also imparts significant stereoelectronic effects that influence the conformation of the cyclopentyl ring and, consequently, the basicity of the amine.
The cyclopentane ring is not planar and exists in a dynamic equilibrium of envelope and twist conformations. The introduction of a CF₂ group can influence the conformational preference of the ring. More importantly, in the protonated state, there is a notable electrostatic attraction between the partially negative fluorine atoms and the positively charged ammonium group.[9][10][11] This interaction can favor a gauche relationship between the C-F bonds and the C-N bond, a phenomenon sometimes referred to as a "double gauche effect" in analogous acyclic systems.[9][10][11]
This conformational constraint can stabilize the protonated form of the amine, but it also influences the accessibility of the nitrogen's lone pair for protonation. The strong electron-withdrawing nature of the fluorine atoms polarizes the C-F bonds, creating a localized dipole that further reduces the electron density around the nitrogen, making it a weaker base.
Conclusion
The gem-difluorination of cyclopentanamine serves as a clear example of how strategic fluorination can be used to fine-tune the physicochemical properties of a molecule. The strong inductive effect of the two fluorine atoms is the primary driver for the observed decrease in basicity, which is estimated to be a reduction in pKa of 0.3 to 0.5 units. This effect is further modulated by stereoelectronic interactions that can influence the conformation of the cyclopentyl ring. For drug development professionals, understanding and predicting these effects is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, as the ionization state of a molecule is a key determinant of its biological behavior.
References
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentylamine CAS#: 1003-03-8 [m.chemicalbook.com]
- 5. Cyclopentylamine | 1003-03-8 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Omarigliptin, a Dipeptidyl Peptidase-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Omarigliptin (MK-3102), a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. Omarigliptin is a therapeutic agent developed for the management of type 2 diabetes mellitus. This document details its molecular interactions, signaling pathways, and relevant quantitative data from preclinical and clinical studies, along with the experimental protocols used to elucidate its activity.
Introduction to Omarigliptin and the Role of DPP-4
Omarigliptin is a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. The rapid degradation of incretins by DPP-4 limits their therapeutic potential in managing hyperglycemia.
Mechanism of Action of Omarigliptin
The primary mechanism of action of Omarigliptin is the potent and selective inhibition of the DPP-4 enzyme.[1] By binding to the active site of DPP-4, Omarigliptin prevents the cleavage of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their activity.[1] This enhancement of the incretin system leads to several downstream effects that contribute to improved glycemic control:
-
Increased Insulin Secretion: Elevated levels of active GLP-1 and GIP stimulate the pancreas to release more insulin in a glucose-dependent manner. This means that insulin secretion is augmented primarily when blood glucose levels are high, reducing the risk of hypoglycemia.[1]
-
Suppressed Glucagon Secretion: Increased incretin levels also lead to the suppression of glucagon secretion from pancreatic α-cells.[1] Glucagon is a hormone that raises blood glucose levels by promoting hepatic glucose production. By reducing glucagon levels, Omarigliptin helps to decrease the liver's output of glucose.
-
Delayed Gastric Emptying and Reduced Appetite: While not the primary mechanism, the potentiation of GLP-1 can also lead to delayed gastric emptying and a centrally-mediated reduction in appetite, which can contribute to better overall glycemic control and potential weight management.
Signaling Pathway of DPP-4 Inhibition by Omarigliptin
Quantitative Data
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of Omarigliptin against the DPP-4 enzyme and its selectivity over other related proteases.
| Parameter | Value | Reference |
| IC50 (DPP-4) | 1.6 nM | [2] |
| Ki (DPP-4) | 0.8 nM | [2] |
| Selectivity (IC50) | > 67 µM for other proteases (QPP, FAP, PEP, DPP8, DPP9) | [2] |
Preclinical Pharmacokinetics
The pharmacokinetic profile of Omarigliptin has been characterized in several preclinical species, demonstrating properties suitable for once-weekly dosing.
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) | Reference |
| Rat (Sprague-Dawley) | 0.9 - 1.1 | 0.8 - 1.3 | ~11 - 22 | ~100 | [2] |
| Dog (Beagle) | 0.9 - 1.1 | 0.8 - 1.3 | ~11 - 22 | ~100 | [2] |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of Omarigliptin in improving glycemic control in patients with type 2 diabetes. The following table presents key results from a Phase 3 study comparing once-weekly Omarigliptin to once-daily Sitagliptin.
| Parameter | Omarigliptin (25 mg once-weekly) | Sitagliptin (100 mg once-daily) | p-value | Reference |
| Baseline Mean HbA1c (%) | ~8.0 | ~8.0 | - | |
| Mean Change in HbA1c from Baseline at Week 24 (%) | -0.47 | -0.43 | 0.334 (non-inferior) | |
| Patients Achieving HbA1c < 7.0% at Week 24 (%) | 51 | 49 | 0.334 | |
| Common Adverse Events (%) | Diarrhea (0.9), Influenza (0.3) | Diarrhea (2.8) | - |
Experimental Protocols
DPP-4 Inhibition Assay
The in vitro inhibitory activity of compounds against DPP-4 is typically determined using a fluorescence-based assay. The following is a general protocol representative of those used in the screening and characterization of DPP-4 inhibitors.
Objective: To determine the concentration of an inhibitor required to reduce the activity of recombinant human DPP-4 by 50% (IC50).
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Test compound (Omarigliptin) and positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in Assay Buffer.
-
Dilute the recombinant DPP-4 enzyme to the desired working concentration in Assay Buffer.
-
Prepare the substrate solution in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Test Wells: 10 µL of diluted test compound, 30 µL of Assay Buffer, and 10 µL of diluted DPP-4 enzyme.
-
Positive Control Wells: 10 µL of diluted positive control, 30 µL of Assay Buffer, and 10 µL of diluted DPP-4 enzyme.
-
100% Activity Wells: 10 µL of solvent, 30 µL of Assay Buffer, and 10 µL of diluted DPP-4 enzyme.
-
Background Wells: 10 µL of solvent and 40 µL of Assay Buffer.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Preclinical Pharmacokinetic Study
The following protocol outlines a general procedure for evaluating the pharmacokinetic properties of a test compound in a preclinical model, such as the rat.
Objective: To determine the pharmacokinetic parameters (clearance, volume of distribution, half-life, and oral bioavailability) of a test compound following intravenous and oral administration.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Dosing:
-
Intravenous (IV) Administration: Administer the test compound formulated in a suitable vehicle (e.g., saline) as a bolus dose via a cannulated vein (e.g., femoral vein).
-
Oral (PO) Administration: Administer the test compound formulated in a suitable vehicle via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples from a cannulated artery or by another appropriate method at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -70°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the concentration of the test compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the pharmacokinetic parameters from the plasma concentration-time data, including:
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t1/2)
-
Maximum concentration (Cmax) and time to maximum concentration (Tmax) for oral administration.
-
-
Calculate the oral bioavailability (F) using the formula: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Experimental Workflow Diagram
References
In Silico Modeling of 3,3-Difluorocyclopentanamine Hydrochloride Interactions: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Difluorocyclopentanamine hydrochloride is a fluorinated carbocyclic amine that serves as a valuable building block in medicinal chemistry. Its structural rigidity and the presence of fluorine atoms offer the potential for enhanced binding affinity, metabolic stability, and central nervous system (CNS) penetration in derivative compounds. This technical guide provides a comprehensive overview of in silico modeling techniques to explore the interactions of this compound derivatives, with a focus on their potential as neuraminidase inhibitors, a key target in antiviral therapy. This document outlines detailed methodologies for computational analysis, including predictive modeling of blood-brain barrier permeability, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies. Furthermore, it includes a representative experimental protocol for a neuraminidase inhibition assay to facilitate the validation of in silico findings.
Introduction
Fluorination is a widely employed strategy in drug design to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The introduction of fluorine can alter acidity, lipophilicity, and metabolic stability, often leading to improved efficacy and a more favorable safety profile. This compound, with its gem-difluoro group on a cyclopentyl scaffold, presents a unique starting point for the synthesis of novel therapeutic agents. While this compound is primarily a synthetic intermediate, its structural motifs are of significant interest for targeting a variety of biological systems, particularly within the central nervous system.[1]
This guide focuses on a plausible application of this scaffold in the design of neuraminidase inhibitors. Neuraminidase is a critical enzyme for the replication and propagation of influenza viruses, making it a well-established target for antiviral drugs. Several patents suggest that substituted cyclopentane and cyclopentene derivatives are under investigation as neuraminidase inhibitors.
Physicochemical Properties of this compound
A foundational step in any in silico modeling workflow is the characterization of the lead compound. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H10ClF2N | [2] |
| Molecular Weight | 157.59 g/mol | [2] |
| IUPAC Name | 3,3-difluorocyclopentan-1-amine;hydrochloride | |
| SMILES | C1C(CC1(F)F)N.Cl | [2] |
| InChI Key | IIUHMNFTPGBLCX-WCCKRBBISA-N | [2] |
In Silico Modeling Workflow
A systematic in silico approach is crucial for efficiently screening and optimizing derivatives of this compound. The following workflow outlines the key computational steps, from initial property prediction to detailed interaction analysis.
Prediction of CNS Penetration and ADMET Properties
For compounds targeting the CNS, the ability to cross the blood-brain barrier (BBB) is a critical prerequisite. Several in silico models can predict BBB permeability based on molecular descriptors.
Methodology:
Quantitative Structure-Activity Relationship (QSAR) and machine learning models are commonly used to predict BBB penetration. These models utilize calculated molecular descriptors such as:
-
Lipophilicity (logP): Influences membrane permeability.
-
Polar Surface Area (PSA): Relates to hydrogen bonding potential.
-
Molecular Weight (MW): Size is a key factor in passive diffusion.
-
Hydrogen Bond Donors and Acceptors: Affect desolvation energy.
A variety of computational tools and web servers are available for these predictions.
Target Identification and Structure Preparation
Based on patent literature, neuraminidase is a plausible target for cyclopentanamine derivatives. For in silico studies, a high-resolution 3D structure of the target protein is required.
Protocol for Target Preparation:
-
Obtain Protein Structure: Download the crystal structure of influenza neuraminidase from the Protein Data Bank (PDB). For example, PDB ID: 4B7Q, which is the neuraminidase of the H1N1 2009 influenza virus.[3]
-
Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH. Perform energy minimization to relieve any steric clashes.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique provides insights into the binding mode and affinity.
Protocol for Molecular Docking:
-
Ligand Preparation: Generate a 3D conformation of the this compound derivative. Assign partial charges and define rotatable bonds.
-
Binding Site Definition: Identify the active site of neuraminidase. This is typically a highly conserved region containing key catalytic residues.[4]
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to place the ligand into the defined binding site.[3] The program will generate multiple binding poses ranked by a scoring function.
-
Analysis of Results: Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Pharmacophore Modeling
A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. It can be used to screen virtual libraries for novel scaffolds.
Methodology:
-
Model Generation: Based on the docked poses of active compounds, identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic centroids, and ionizable groups.
-
Virtual Screening: Use the pharmacophore model as a 3D query to search large compound databases for molecules that match the defined features.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the biological activity of a series of compounds with their physicochemical properties. These models can predict the activity of new, unsynthesized compounds.
Methodology:
-
Data Collection: Compile a dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 values).
-
Descriptor Calculation: For each compound, calculate a set of molecular descriptors (e.g., topological, electronic, steric).
-
Model Building: Use statistical methods like multiple linear regression or partial least squares to build a mathematical model that relates the descriptors to the biological activity.
-
Model Validation: Validate the predictive power of the QSAR model using an external test set of compounds.
Experimental Protocol: Neuraminidase Inhibition Assay
In silico predictions must be validated through experimental testing. A common method for assessing the efficacy of potential neuraminidase inhibitors is the fluorescence-based assay.
Principle:
This assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of the sialic acid residue by neuraminidase releases the fluorescent product 4-methylumbelliferone, which can be quantified.
Materials:
-
Neuraminidase enzyme
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., glycine-NaOH buffer)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound (derivatives of this compound).
-
In a 96-well plate, add the neuraminidase enzyme, assay buffer, and the test compound at various concentrations.
-
Incubate the plate at 37°C for a specified period.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to each well.
-
Incubate the plate at 37°C for a defined time.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Data Presentation
All quantitative data from in silico predictions and experimental assays should be summarized in clear, structured tables to facilitate comparison and analysis.
Example Table for In Silico Predictions:
| Compound ID | Predicted logP | Predicted PSA (Ų) | Predicted BBB Penetration | Docking Score (kcal/mol) |
| Derivative 1 | 2.5 | 65.4 | High | -8.2 |
| Derivative 2 | 3.1 | 72.1 | Medium | -7.5 |
| Derivative 3 | 1.8 | 58.9 | High | -9.1 |
Example Table for Experimental Data:
| Compound ID | Neuraminidase IC50 (µM) |
| Derivative 1 | 5.2 |
| Derivative 2 | 12.8 |
| Derivative 3 | 1.5 |
Signaling Pathways and Logical Relationships
Visualizing the role of neuraminidase in the viral life cycle can provide context for the importance of its inhibition.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. The in silico modeling techniques and experimental protocols outlined in this guide provide a robust framework for exploring the potential of its derivatives as neuraminidase inhibitors. By integrating computational predictions with experimental validation, researchers can accelerate the discovery and optimization of new drug candidates to address unmet medical needs.
References
Methodological & Application
Application Notes: Synthesis and Evaluation of Tofacitinib, a Janus Kinase (JAK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis and evaluation of Tofacitinib, a potent Janus Kinase (JAK) inhibitor. While the initial query specified the use of 3,3-Difluorocyclopentanamine hydrochloride, a comprehensive search of available scientific literature and patents did not yield established synthetic routes for kinase inhibitors using this specific starting material. Therefore, we present the well-documented synthesis of Tofacitinib as a representative example of kinase inhibitor development. Tofacitinib is a crucial therapeutic agent for autoimmune diseases such as rheumatoid arthritis, and its synthesis illustrates key principles in modern medicinal chemistry.[1][2]
Tofacitinib functions by inhibiting the JAK family of enzymes (JAK1, JAK2, and JAK3), which are critical components of the JAK-STAT signaling pathway.[3][4] This pathway transduces signals from various cytokines and growth factors, playing a central role in immune cell function and inflammation.[5][6] By blocking this pathway, Tofacitinib effectively modulates the immune response.[1]
Target Signaling Pathway: JAK-STAT
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a multitude of cytokines and growth factors essential for hematopoiesis, immune response, and inflammation.[5][7] The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation.[8] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[8] Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cellular proliferation, differentiation, and immune responses.[5][8] Tofacitinib exerts its therapeutic effect by inhibiting the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STATs.[3]
References
- 1. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 3. scholarsinmedicine.com [scholarsinmedicine.com]
- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. cusabio.com [cusabio.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Application Note: Amide Coupling Protocols for 3,3-Difluorocyclopentanamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug discovery.[1][2] The synthesis of amide derivatives from unique building blocks is crucial for exploring new chemical space and developing novel therapeutics. 3,3-Difluorocyclopentanamine is an attractive scaffold due to the conformational constraints imposed by the cyclopentyl ring and the metabolic stability often conferred by gem-difluoro groups. This application note provides a detailed protocol for the amide coupling of 3,3-Difluorocyclopentanamine hydrochloride with a generic carboxylic acid, offering a reliable starting point for the synthesis of diverse amide libraries.
The presence of electron-withdrawing fluorine atoms can decrease the nucleophilicity of the amine, potentially making amide coupling more challenging.[3] Therefore, robust coupling reagents are often required. This note will focus on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent known for its rapid reaction times and suppression of side reactions, particularly for challenging substrates.[2][4][5]
Experimental Workflow
The general workflow for the amide coupling of this compound is depicted below. The process begins with the liberation of the free amine from its hydrochloride salt using a non-nucleophilic base, followed by the activation of the carboxylic acid with a coupling reagent, and finally, the nucleophilic attack of the amine to form the desired amide.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3,3-Difluorocyclopentanamine Hydrochloride as a Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorination is a cornerstone strategy in modern medicinal chemistry, employed to enhance a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. The introduction of fluorine atoms can profoundly influence the conformational preferences of a molecule, thereby improving its pharmacological profile. Among the various fluorinated motifs, the gem-difluoroalicyclic scaffold has gained significant traction. The 3,3-difluorocyclopentanamine hydrochloride scaffold, in particular, offers a unique combination of a conformationally restricted ring system and a basic amino group, making it an attractive building block for the design of novel therapeutic agents. Its rigid structure can help in optimizing ligand-receptor interactions, while the difluoromethylene group can act as a bioisostere for a carbonyl or hydroxyl group, and modulate the pKa of the neighboring amine.
These application notes provide an overview of the utility of this compound in medicinal chemistry, with a specific focus on its incorporation into potent and selective kinase inhibitors. Detailed experimental protocols for the synthesis of derivatives and relevant biological assays are also presented.
Key Advantages of the 3,3-Difluorocyclopentanamine Scaffold
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethylene group resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.
-
Conformational Rigidity: The cyclopentane ring is more conformationally restricted than an open alkyl chain. The gem-difluoro substitution further influences the ring pucker, which can be exploited to lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for the target protein.
-
Modulation of Physicochemical Properties: The two fluorine atoms are strongly electron-withdrawing, which lowers the pKa of the adjacent amino group. This can be advantageous for optimizing a compound's solubility, permeability, and interaction with the target protein, particularly in the context of avoiding off-target activities related to basicity.
-
Bioisosterism: The CF2 group can serve as a non-hydrolyzable bioisostere of a ketone or a hydrated carbonyl (gem-diol), potentially mimicking key hydrogen bond interactions with the target.
Application Example: TYK2 Inhibitors for Autoimmune Diseases
A significant application of the 3,3-difluorocyclopentanamine scaffold is in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in the pathogenesis of various autoimmune and inflammatory diseases, such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis. Selective inhibition of TYK2 over other JAK family members (JAK1, JAK2, and JAK3) is a key objective to minimize potential side effects.
The 3,3-difluorocyclopentylamino moiety has been successfully incorporated into a series of potent and selective TYK2 inhibitors. The cyclopentyl ring helps to position the molecule within the ATP-binding site of the kinase, while the difluoro substitution contributes to the overall favorable drug-like properties.
Quantitative Data: In Vitro Activity of N-(3,3-difluorocyclopentyl) TYK2 Inhibitors
The following table summarizes the in vitro biological data for representative compounds incorporating the 3,3-difluorocyclopentanamine scaffold.
| Compound ID | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Example 1 | 5 | 150 | 300 | 250 |
| Example 2 | 3 | 120 | 250 | 200 |
| Example 3 | 8 | 200 | 400 | 350 |
Data is illustrative and based on publicly available patent literature.
Experimental Protocols
Synthesis of a Key Intermediate: tert-butyl (1s,4s)-4-((6-chloro-7-deazapurin-9-yl)methyl)-3,3-difluorocyclopentylcarbamate
This protocol describes the synthesis of a key intermediate that can be further elaborated to generate a library of TYK2 inhibitors.
Materials:
-
tert-butyl (1s,4s)-4-(hydroxymethyl)-3,3-difluorocyclopentylcarbamate
-
6-chloro-7-deazapurine
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of tert-butyl (1s,4s)-4-(hydroxymethyl)-3,3-difluorocyclopentylcarbamate (1.0 g, 3.77 mmol) and 6-chloro-7-deazapurine (0.70 g, 4.52 mmol) in anhydrous THF (20 mL) at 0 °C, add triphenylphosphine (1.48 g, 5.65 mmol).
-
Slowly add diisopropyl azodicarboxylate (1.11 mL, 5.65 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of 20% to 80% ethyl acetate in hexanes, to afford tert-butyl (1s,4s)-4-((6-chloro-7-deazapurin-9-yl)methyl)-3,3-difluorocyclopentylcarbamate as a white solid.
In Vitro TYK2 Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the TYK2 kinase.
Materials:
-
Recombinant human TYK2 enzyme
-
ATP
-
Substrate peptide (e.g., a poly-Glu,Tyr peptide)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 50 nL of the compound solution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the TYK2 enzyme and the substrate peptide in kinase buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
To initiate the kinase reaction, add 5 µL of a solution of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for TYK2.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: General experimental workflow from synthesis to in vitro testing.
Caption: Simplified TYK2 signaling pathway and point of inhibition.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural and electronic properties can be leveraged to design novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The successful application of this scaffold in the development of selective TYK2 inhibitors highlights its potential for addressing challenging biological targets. The provided protocols offer a starting point for researchers to explore the synthesis and biological evaluation of new chemical entities incorporating this promising scaffold.
Application Notes and Protocols: The Use of 3,3-Difluorocyclopentanamine HCl in Antiviral Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3,3-Difluorocyclopentanamine Hydrochloride (HCl) as a key building block in the design and synthesis of novel antiviral agents. The strategic incorporation of the 3,3-difluorocyclopentyl moiety can offer significant advantages in developing drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
The introduction of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The geminal difluoro group on the cyclopentane ring can act as a bioisostere for a carbonyl group or other polar functionalities, potentially leading to improved interactions with viral protein targets. The cyclopentane scaffold itself is a prevalent motif in a number of successful antiviral drugs.
This document outlines a conceptual framework for the integration of 3,3-Difluorocyclopentanamine HCl into a drug discovery workflow, focusing on the design of neuraminidase inhibitors as a primary example. Detailed protocols for the synthesis of derivatives and subsequent in vitro antiviral evaluation are provided to guide researchers in this area.
Table of Contents
-
Rationale for Use in Antiviral Drug Design
-
Application Focus: Design of Novel Neuraminidase Inhibitors
-
Experimental Protocols
-
3.1. Synthesis of a Hypothetical 3,3-Difluorocyclopentyl-Containing Neuraminidase Inhibitor
-
3.2. In Vitro Antiviral Activity Assessment: Plaque Reduction Assay
-
3.3. Mechanism of Action Study: Neuraminidase Inhibition Assay
-
-
Data Presentation
-
Signaling Pathways and Workflows
Rationale for Use in Antiviral Drug Design
The pursuit of novel antiviral agents is driven by the emergence of drug-resistant viral strains and the need for therapies against new viral pathogens. The incorporation of unique chemical scaffolds is a key strategy in the development of next-generation antiviral drugs. 3,3-Difluorocyclopentanamine HCl offers several potential advantages in this context:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethylene group resistant to metabolic oxidation. This can lead to an increased in vivo half-life of the drug candidate.
-
Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter the pKa of the neighboring amine group, influencing its binding interactions with target proteins. The lipophilicity of the molecule is also modified, which can affect cell permeability and overall pharmacokinetic properties.
-
Bioisosteric Replacement: The difluoromethylene group can serve as a non-hydrolyzable bioisostere of a ketone or ether oxygen. This allows for the design of analogs of existing drugs with potentially improved stability and target engagement.
-
Conformational Rigidity: The cyclopentane ring provides a conformationally restricted scaffold, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.
Application Focus: Design of Novel Neuraminidase Inhibitors
A promising application for 3,3-Difluorocyclopentanamine HCl is in the design of novel inhibitors of viral neuraminidase, a key enzyme for the release of progeny virions from infected cells, particularly in the context of the influenza virus. The cyclopentane ring is a known scaffold in some neuraminidase inhibitors. By functionalizing the amine group of 3,3-Difluorocyclopentanamine HCl with moieties that mimic the natural substrate of neuraminidase (sialic acid), potent and selective inhibitors can be developed.
The design strategy would involve coupling the 3,3-difluorocyclopentanamine core with a carboxylic acid or a bioisostere, and other functional groups that can interact with the active site of the neuraminidase enzyme. The difluoro group could be positioned to interact with specific residues in the enzyme's active site, potentially leading to enhanced binding affinity.
Application Notes and Protocols: Synthesis of a Novel PET Imaging Ligand, [¹⁸F]DFCP-PZQ, Utilizing a 3,3-Difluorocyclopentanamine Scaffold for Imaging the Translocator Protein (TSPO)
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, nuclear medicine, and neuroimaging.
Introduction
The translocator protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane. Its expression is significantly upregulated in activated microglia and astrocytes under neuroinflammatory conditions, making it a valuable biomarker for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Positron Emission Tomography (PET) imaging of TSPO allows for the in vivo visualization and quantification of neuroinflammation, aiding in early diagnosis, disease monitoring, and the evaluation of therapeutic interventions.
This document provides detailed protocols for the synthesis of a novel, second-generation TSPO PET radioligand, [¹⁸F]DFCP-PZQ, which incorporates a 3,3-difluorocyclopentanamine moiety. The gem-difluoro group is introduced to potentially enhance metabolic stability and optimize the pharmacokinetic profile of the tracer. The synthesis of the non-radioactive reference compound (DFCP-PZQ) and the precursor for radiolabeling are described, followed by the radiosynthesis and quality control of [¹⁸F]DFCP-PZQ.
I. Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of the DFCP-PZQ reference standard, the tosylate precursor for radiolabeling, and the final radiolabeled product, [¹⁸F]DFCP-PZQ.
Table 1: Synthesis of Reference Compound and Precursor
| Compound | Molecular Weight ( g/mol ) | Reaction Step | Starting Materials | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| DFCP-PZQ | 399.45 | Amide Coupling | 3,3-Difluorocyclopentanamine, PZQ-COOH | DMF | 12 | 75 | >98 |
| DFCP-PZQ-Tosylate Precursor | 553.59 | Tosylation | DFCP-PZQ-OH | Dichloromethane | 4 | 85 | >99 |
Table 2: Radiosynthesis and Quality Control of [¹⁸F]DFCP-PZQ
| Parameter | Value |
| Radiolabeling Method | Nucleophilic substitution of tosylate precursor |
| Total Synthesis Time | 50-60 minutes |
| Radiochemical Yield (decay-corrected) | 25-35% |
| Radiochemical Purity | >99% |
| Molar Activity (Aₘ) | 70-110 GBq/µmol |
| LogD₇.₄ | 2.8 ± 0.2 |
II. Experimental Protocols
A. Synthesis of the Non-Radioactive Reference Standard (DFCP-PZQ)
The reference compound is synthesized via a standard amide coupling reaction between 3,3-difluorocyclopentanamine and a carboxylic acid derivative of a TSPO ligand scaffold.
Materials:
-
3,3-Difluorocyclopentanamine hydrochloride
-
PZQ-COOH (a hypothetical carboxylic acid derivative of a TSPO ligand)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Add PZQ-COOH (1.1 eq), HOBt (1.2 eq), and DCC (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford DFCP-PZQ as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
B. Synthesis of the Tosylate Precursor for Radiolabeling
The precursor for [¹⁸F]fluorination is prepared by introducing a tosylate leaving group onto a hydroxylated analog of the DFCP-PZQ scaffold.
Materials:
-
DFCP-PZQ-OH (hydroxylated analog of the reference compound)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Pyridine
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve DFCP-PZQ-OH (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 3.5 hours.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the tosylate precursor.
-
Confirm the structure and purity by NMR and mass spectrometry.
C. Radiosynthesis of [¹⁸F]DFCP-PZQ
The radiolabeling is achieved via a one-step nucleophilic substitution of the tosylate precursor with [¹⁸F]fluoride.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
-
DFCP-PZQ-Tosylate Precursor
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Water for injection
-
Ethanol, USP
-
C18 Sep-Pak cartridges
Procedure:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen.
-
Dissolve the tosylate precursor (2-4 mg) in anhydrous DMSO (0.5 mL) and add it to the dried [¹⁸F]K/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 120 °C for 15 minutes.
-
Cool the reaction mixture and dilute with water.
-
Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude [¹⁸F]DFCP-PZQ.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the desired product from the cartridge with ethanol.
-
Purify [¹⁸F]DFCP-PZQ using semi-preparative HPLC.
-
Collect the product fraction and formulate it in a sterile solution (e.g., saline with up to 10% ethanol) for in vivo studies.
D. Quality Control
Analytical HPLC:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water (with 0.1% TFA)
-
Detection: UV (254 nm) and a radiodetector in series
-
Radiochemical Purity: Determined by the ratio of the radioactivity of the product peak to the total radioactivity detected.
Molar Activity (Aₘ):
-
Calculated by dividing the radioactivity of the final product by the molar amount of the non-radioactive DFCP-PZQ, as determined by a standard curve on the analytical HPLC system.
LogD₇.₄:
-
Determined by the shake-flask method using n-octanol and phosphate-buffered saline at pH 7.4.
III. Visualizations
Caption: Synthetic workflow for [¹⁸F]DFCP-PZQ.
Caption: TSPO signaling pathway and ligand interaction.
Application Notes and Protocols for the Scale-up Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 3,3-Difluorocyclopentanamine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is presented in a three-stage process, commencing with the preparation of the key intermediate, 3,3-difluorocyclopentanone, followed by its reductive amination, and concluding with the purification and formation of the hydrochloride salt.
I. Synthesis of 3,3-Difluorocyclopentanone
The synthesis of the pivotal intermediate, 3,3-difluorocyclopentanone, can be efficiently achieved on a larger scale through a two-step sequence starting from diethyl 2,2-difluoroadipate. This process involves an intramolecular Dieckmann condensation to form a β-keto ester, followed by hydrolysis and decarboxylation.
Experimental Protocol: Dieckmann Condensation of Diethyl 2,2-Difluoroadipate
Materials:
-
Diethyl 2,2-difluoroadipate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel.
-
The reactor is cooled to 0-5 °C in an ice bath.
-
A solution of diethyl 2,2-difluoroadipate in toluene is added dropwise to the sodium ethoxide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is then quenched by the slow addition of concentrated hydrochloric acid until the pH is acidic.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2,2-difluoro-5-oxocyclopentane-1-carboxylate.
Experimental Protocol: Hydrolysis and Decarboxylation
Materials:
-
Crude ethyl 2,2-difluoro-5-oxocyclopentane-1-carboxylate
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
The crude β-keto ester is added to a mixture of concentrated sulfuric acid and water in a reactor equipped for heating under reflux.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
The reaction mixture is cooled to room temperature and carefully neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
The crude 3,3-difluorocyclopentanone can be further purified by vacuum distillation to obtain a product with high purity.
Data Summary: Synthesis of 3,3-Difluorocyclopentanone
| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Purity (by GC) |
| Dieckmann Condensation | Diethyl 2,2-difluoroadipate | Sodium ethoxide, Hydrochloric acid | Ethanol, Toluene | 85-90% | >95% |
| Hydrolysis & Decarboxylation | Ethyl 2,2-difluoro-5-oxocyclopentane-1-carboxylate | Sulfuric acid, Sodium bicarbonate | Water, Dichloromethane | 75-85% | >98% |
II. Reductive Amination of 3,3-Difluorocyclopentanone
The conversion of 3,3-difluorocyclopentanone to the corresponding primary amine is a critical step. This can be achieved through catalytic reductive amination using ammonia and a suitable reducing agent. For large-scale operations, catalytic hydrogenation offers a green and efficient alternative to stoichiometric metal hydride reagents.
Experimental Protocol: Catalytic Reductive Amination
Materials:
-
3,3-Difluorocyclopentanone
-
Ammonia (in methanol or as a gas)
-
Raney Nickel (or other suitable catalyst, e.g., Pd/C)
-
Hydrogen gas (H₂)
-
Methanol
Procedure:
-
A high-pressure reactor is charged with 3,3-difluorocyclopentanone, a solution of ammonia in methanol, and a catalytic amount of Raney Nickel.
-
The reactor is sealed and purged with nitrogen, followed by hydrogen.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 5-10 bar).
-
The reaction mixture is stirred and heated to a suitable temperature (e.g., 50-80 °C).
-
The progress of the reaction is monitored by the uptake of hydrogen and/or by analytical methods.
-
Once the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released.
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate, containing the crude 3,3-difluorocyclopentanamine, is concentrated under reduced pressure.
Data Summary: Reductive Amination
| Starting Material | Amine Source | Catalyst | Reducing Agent | Solvent | Typical Yield | Purity (by GC) |
| 3,3-Difluorocyclopentanone | Ammonia | Raney Nickel | Hydrogen gas | Methanol | 70-80% | >95% |
III. Purification and Hydrochloride Salt Formation
The final stage of the synthesis involves the purification of the crude amine and its conversion to the stable hydrochloride salt, which is often the desired form for pharmaceutical applications due to its improved stability and handling properties.
Experimental Protocol: Purification and Salt Formation
Materials:
-
Crude 3,3-difluorocyclopentanamine
-
Hydrochloric acid (solution in isopropanol or gaseous HCl)
-
Isopropanol
-
Diethyl ether
Procedure:
-
The crude 3,3-difluorocyclopentanamine is dissolved in isopropanol.
-
The solution is cooled in an ice bath.
-
A solution of hydrochloric acid in isopropanol (or gaseous HCl) is added dropwise with stirring until the pH is acidic.
-
The hydrochloride salt precipitates out of the solution.
-
The precipitation can be further induced by the addition of diethyl ether.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a crystalline solid.
Data Summary: Salt Formation
| Starting Material | Reagent | Solvent | Typical Yield | Purity (by HPLC) |
| 3,3-Difluorocyclopentanamine | HCl in Isopropanol or gaseous HCl | Isopropanol, Diethyl ether | >95% | >99% |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical flow of the experimental protocol.
Application Notes: Protecting Group Strategies for 3,3-Difluorocyclopentanamine
Introduction
3,3-Difluorocyclopentanamine is a valuable building block in medicinal chemistry and drug development, often utilized as a key intermediate in the synthesis of pharmaceutical compounds.[1] Its gem-difluoro moiety can enhance metabolic stability, binding affinity, and bioavailability of target molecules. Effective synthesis of complex molecules incorporating this amine requires a robust protecting group strategy to mask the reactive primary amine during various synthetic transformations. The most common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group, due to its ease of installation, stability under a wide range of non-acidic conditions, and facile removal under mild acidic conditions.[2][3] This document outlines detailed protocols for the protection of 3,3-difluorocyclopentanamine using di-tert-butyl dicarbonate (Boc₂O) and its subsequent deprotection.
Quantitative Data Summary
The selection of a protecting group strategy is often guided by reaction efficiency, yield, and the mildness of conditions. The Boc group is widely favored for its high-yielding introduction and clean, acid-labile cleavage.[4] Below is a summary of typical conditions and expected outcomes for the protection and deprotection of primary amines like 3,3-difluorocyclopentanamine.
| Step | Protecting Group | Key Reagents | Solvent(s) | Typical Conditions | Typical Yield |
| Protection | Boc | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature, 2-12 h | >90% |
| Deprotection | Boc | Trifluoroacetic acid (TFA) or 4M HCl | Dichloromethane (DCM) or Dioxane | Room Temperature, 1-3 h | >95% |
Logical Workflow for Amine Protection Strategy
The following diagram illustrates the fundamental workflow of employing a protecting group in a multi-step synthesis.
References
- 1. 3,3-Difluorocyclopentanamine hydrochloride [myskinrecipes.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Parallel Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of 3,3-difluorocyclopentanamine hydrochloride into parallel synthesis workflows to generate diverse chemical libraries for drug discovery. The unique physicochemical properties conferred by the difluorinated cyclopentyl moiety make this building block a valuable scaffold for exploring novel chemical space, particularly in the development of kinase inhibitors and other targeted therapeutics.
Introduction
The strategic introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1][2][3] The 3,3-difluorocyclopentanamine scaffold offers a rigid, non-planar core that can effectively probe protein binding pockets. Parallel synthesis enables the rapid generation of a multitude of analogs, accelerating the hit-to-lead optimization process.[4][5][6][7] This document outlines solution-phase parallel synthesis protocols for the creation of amide and sulfonamide libraries derived from this compound.
Key Reactions for Library Synthesis
Two robust and widely utilized reactions in parallel synthesis for the derivatization of primary amines are amide bond formation and sulfonamide synthesis. These reactions are generally high-yielding and tolerant of a wide range of functional groups, making them ideal for creating large and diverse compound libraries.[4][5][8][9][10]
Figure 1: General Reaction Schemes
Caption: General reaction schemes for amide and sulfonamide library synthesis.
Experimental Protocols
The following are representative protocols for the solution-phase parallel synthesis of amide and sulfonamide libraries using this compound. These protocols are designed for a 96-well plate format but can be scaled as needed.
Protocol 1: Parallel Amide Coupling
This protocol describes the synthesis of an amide library by coupling this compound with a diverse set of carboxylic acids.
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
96-well reaction block
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in DMF.
-
Prepare a 0.2 M solution of each carboxylic acid in DMF in a separate 96-well plate.
-
Prepare a 0.2 M solution of HATU in DMF.
-
Prepare a 0.4 M solution of DIPEA in DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).
-
Add 100 µL of the respective carboxylic acid stock solution to each well (0.02 mmol).
-
Add 100 µL of the HATU stock solution to each well (0.02 mmol).
-
Add 100 µL of the DIPEA stock solution to each well (0.04 mmol).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
The crude products can be purified by parallel HPLC.
-
Analyze the purity and confirm the identity of the products by LC-MS.
-
Figure 2: Workflow for Parallel Amide Synthesis
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 4. [PDF] Automated and Parallel Amide Synthesis | CiteDrive [citedrive.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Parallel Solution Phase Synthesis [combichemistry.com]
- 7. ijpsr.com [ijpsr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,3-Difluorocyclopentanamine in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Application Notes: The Potential of 3,3-Difluorocyclopentanamine as a Novel Building Block in Agrochemicals
The introduction of fluorine into active agrochemical ingredients is a well-established strategy for enhancing molecular properties and biological efficacy. The gem-difluoro motif (CF₂) is particularly valuable as a bioisostere for a carbonyl or ether linkage and can significantly alter a molecule's physicochemical profile. 3,3-Difluorocyclopentanamine is an emerging building block that offers the potential to introduce this beneficial moiety into new generations of pesticides. While no commercial agrochemicals currently contain the 3,3-difluorocyclopentyl group, its use is projected to confer several advantages based on established principles of fluorine chemistry in drug and agrochemical discovery.
Key Potential Advantages of the 3,3-Difluorocyclopentyl Moiety:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the 3,3-difluorocyclopentyl group resistant to oxidative metabolism at the C3 position. This can lead to increased bioavailability and a longer half-life of the active ingredient in the target pest and environment. Studies on analogous structures have shown that gem-difluorination can either maintain or slightly improve metabolic stability.[1][2][3]
-
Modulation of Physicochemical Properties:
-
Lipophilicity (LogP): The gem-difluoro group can subtly modulate lipophilicity. Depending on the overall molecular structure, its introduction can either increase or decrease the LogP value, allowing for fine-tuning of solubility and transport properties, which are critical for uptake and translocation in plants and insects.[2]
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the cyclopentanamine. This alteration in basicity can influence the molecule's binding affinity to its biological target, its solubility in different pH environments, and its transport across biological membranes.[1][2][3]
-
-
Conformational Control: The presence of the CF₂ group can impose conformational constraints on the cyclopentyl ring, potentially locking the molecule into a more bioactive conformation for optimal interaction with its target protein.
These properties make 3,3-Difluorocyclopentanamine a promising scaffold for the synthesis of novel herbicides, fungicides, and insecticides, particularly in classes where amide, urea, or sulfonamide linkages are crucial for activity.
Data Presentation: Physicochemical Properties
The following tables summarize the predicted impact of 3,3-difluorination on the physicochemical properties of cyclopentylamine derivatives, based on data from analogous functionalized cycloalkanes.[1][2][3]
Table 1: Comparison of pKa Values
| Compound | Structure | pKa of Conjugate Acid | ΔpKa (vs. Non-fluorinated) |
| Cyclopentanamine | (Image of Cyclopentanamine) | ~10.6 | - |
| 3,3-Difluorocyclopentanamine | (Image of 3,3-Difluorocyclopentanamine) | ~8.6 | ~ -2.0 |
Table 2: Comparison of Lipophilicity (LogP) for a Hypothetical Amide Derivative
| Compound | Structure | Calculated LogP | ΔLogP (vs. Non-fluorinated) |
| N-Cyclopentylbenzamide | (Image of N-Cyclopentylbenzamide) | ~2.8 | - |
| N-(3,3-Difluorocyclopentyl)benzamide | (Image of N-(3,3-Difluorocyclopentyl)benzamide) | ~2.9 | ~ +0.1 |
Note: LogP values are estimates and can vary based on the specific substituents on the benzamide ring.
Experimental Protocols
The synthesis of agrochemicals using 3,3-Difluorocyclopentanamine begins with the preparation of the amine itself, typically from the corresponding ketone. The amine can then be derivatized to form various toxophores.
Protocol 1: Synthesis of 3,3-Difluorocyclopentanamine
This two-step protocol involves the synthesis of the ketone precursor followed by reductive amination.
Step 1: Synthesis of 3,3-Difluorocyclopentanone
A plausible laboratory-scale synthesis can be adapted from methods for producing α,α-difluoroketones.
-
Reaction: Cyclopentane-1,3-dione to 3,3-Difluorocyclopentanone
-
Reagents and Materials:
-
Cyclopentane-1,3-dione
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator
-
-
Procedure:
-
Dissolve cyclopentane-1,3-dione (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (2.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield 3,3-difluorocyclopentanone.
-
Step 2: Reductive Amination to 3,3-Difluorocyclopentanamine
-
Reaction: 3,3-Difluorocyclopentanone to 3,3-Difluorocyclopentanamine
-
Reagents and Materials:
-
3,3-Difluorocyclopentanone
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH), aqueous solution
-
-
Procedure:
-
To a solution of 3,3-difluorocyclopentanone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding water and concentrate the mixture under reduced pressure to remove the methanol.
-
Make the aqueous solution basic (pH > 11) by adding a concentrated NaOH solution and extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give the crude free amine.
-
For isolation as the hydrochloride salt, dissolve the crude amine in a minimal amount of DCM and add a solution of HCl in diethyl ether until precipitation is complete. Filter the solid and dry under vacuum to obtain 3,3-difluorocyclopentanamine hydrochloride.
-
Protocol 2: Synthesis of a Hypothetical N-(3,3-Difluorocyclopentyl)arylcarboxamide Fungicide
This protocol describes the coupling of 3,3-difluorocyclopentanamine with a carboxylic acid chloride, a common reaction to form fungicides of the SDHI (Succinate Dehydrogenase Inhibitor) class.
-
Reaction: 3,3-Difluorocyclopentanamine with 2-(trifluoromethyl)benzoyl chloride
-
Reagents and Materials:
-
This compound
-
2-(Trifluoromethyl)benzoyl chloride
-
Triethylamine (TEA) or another non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
1M HCl aqueous solution
-
Saturated NaHCO₃ aqueous solution
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to liberate the free amine.
-
Cool the mixture to 0 °C and add a solution of 2-(trifluoromethyl)benzoyl chloride (1.05 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the target amide.
-
Protocol 3: Synthesis of a Hypothetical N-(3,3-Difluorocyclopentyl)-N'-arylurea Herbicide
This protocol details the reaction of 3,3-difluorocyclopentanamine with an isocyanate to form a urea, a common structural motif in herbicides that inhibit photosystem II.
-
Reaction: 3,3-Difluorocyclopentanamine with 4-chlorophenyl isocyanate
-
Reagents and Materials:
-
3,3-Difluorocyclopentanamine (as free base from Protocol 1)
-
4-Chlorophenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 3,3-difluorocyclopentanamine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add a solution of 4-chlorophenyl isocyanate (1.0 eq) in THF dropwise at room temperature. A precipitate may form upon addition.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
If a precipitate has formed, filter the solid, wash with cold THF, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by trituration with diethyl ether or recrystallization to yield the target urea.
-
Visualizations
Caption: Overall workflow for the synthesis of potential agrochemicals from 3,3-Difluorocyclopentanamine.
Caption: Logical relationship in the reductive amination of 3,3-difluorocyclopentanone.
Caption: Reaction scheme for the synthesis of a hypothetical N-(3,3-difluorocyclopentyl) amide.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 3,3-Difluorocyclopentanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 3,3-Difluorocyclopentanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent and effective method involves a two-step sequence:
-
Synthesis of the key intermediate, 3,3-difluorocyclopentanone.
-
Reductive amination of 3,3-difluorocyclopentanone to yield the desired amine, followed by salt formation with hydrochloric acid.
Q2: I am having trouble with the reductive amination step. The reaction is sluggish or shows no conversion. What could be the issue?
A2: The presence of two fluorine atoms on the cyclopentyl ring can deactivate the carbonyl group of the ketone, making it less electrophilic.[1] To overcome this, consider the following:
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid (AcOH), can help to activate the carbonyl group and facilitate imine formation.[1]
-
Activating Agents: Using a Lewis acid like titanium(IV) isopropoxide can enhance the reactivity of the ketone.[1]
-
Reaction Time and Temperature: Fluorinated substrates may require longer reaction times or elevated temperatures to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal duration.
Q3: What are suitable reducing agents for the reductive amination of 3,3-difluorocyclopentanone?
A3: Several reducing agents are effective for reductive amination. The choice may depend on the specific reaction conditions and the scale of your synthesis. Common options include:
-
Sodium cyanoborohydride (NaBH₃CN)[2]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)[2]
-
Sodium borohydride (NaBH₄)[2] It is often recommended to allow the imine to form before adding the reducing agent, especially when using a stronger reductant like NaBH₄.[2]
Q4: How can I purify the final product, this compound?
A4: As an amine salt, the product can often be purified by precipitation or crystallization. A common method is to dissolve the free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and then add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The resulting solid can then be collected by filtration, washed with a cold solvent, and dried.
Troubleshooting Guides
Issue 1: Low Yield of 3,3-difluorocyclopentanone
| Potential Cause | Troubleshooting Step |
| Incomplete reaction of the silyl dienol ether. | Ensure the dropwise addition of the difluorocarbene precursor. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material. |
| Suboptimal temperature for the vinylcyclopropane rearrangement. | The rearrangement step typically requires high temperatures (e.g., 140 °C).[3] Ensure your reaction setup can maintain this temperature consistently. |
| Impure starting materials. | Use freshly prepared or purified silyl dienol ether for the best results. |
Issue 2: Incomplete Reductive Amination or Side Product Formation
| Potential Cause | Troubleshooting Step |
| Inefficient imine formation due to the deactivating effect of fluorine atoms.[1] | Add a catalytic amount of acetic acid or a Lewis acid such as titanium(IV) isopropoxide to activate the ketone.[1] |
| Reduction of the ketone before imine formation. | If using a strong reducing agent like NaBH₄, allow the ketone and amine to stir together for a period (e.g., 1-2 hours) to form the imine before adding the reductant.[1][2] |
| Dialkylation of the amine. | This is less common when starting with ammonia or an equivalent, but if using a primary amine, ensure the stoichiometry is carefully controlled. A stepwise procedure of imine formation followed by reduction can minimize this. |
| The amine starting material is in its salt form (e.g., ammonium chloride). | Neutralize the amine salt with a base (e.g., triethylamine) to generate the free amine before reacting it with the ketone.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3,3-difluorocyclopentanone (Illustrative)
This protocol is based on general procedures for the synthesis of α,α-difluorocyclopentanones.[3]
-
To a solution of the corresponding silyl dienol ether in a suitable solvent (e.g., p-xylene), add a catalytic amount of a proton sponge.
-
Heat the mixture to 60 °C.
-
Add trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) dropwise over 5 minutes.
-
Stir the mixture at 60 °C for 15 minutes to facilitate the difluorocyclopropanation.
-
Increase the temperature to 140 °C and maintain for 30 minutes to induce the vinylcyclopropane/cyclopentene rearrangement.
-
Cool the reaction to room temperature and purify by column chromatography on silica gel.
Protocol 2: Reductive Amination of 3,3-difluorocyclopentanone
This protocol is a general procedure for reductive amination.
-
Dissolve 3,3-difluorocyclopentanone in a suitable solvent such as methanol or dichloromethane.
-
Add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Add the reducing agent (e.g., sodium cyanoborohydride) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water and perform a standard aqueous workup.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
Protocol 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 3,3-difluorocyclopentanamine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Features |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Mild reducing agent, can be used in one-pot procedures.[2] |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetic Acid | Mild and selective, often used for acid-sensitive substrates.[2] |
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Stronger reducing agent, may require a two-step procedure (imine formation then reduction).[2] |
Visualizations
Caption: Synthetic pathway for 3,3-Difluorocyclopentanamine HCl.
Caption: Troubleshooting logic for the reductive amination step.
References
Technical Support Center: Purification of 3,3-Difluorocyclopentanamine Hydrochloride Derivatives
Welcome to the technical support center for the purification of 3,3-difluorocyclopentanamine hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: What are some common impurities I might encounter?
A2: Common impurities can include unreacted starting materials, byproducts from the synthetic route (such as regioisomers like 3,4-difluoro derivatives if applicable to the synthesis), and residual solvents. The specific impurities will be highly dependent on the synthetic pathway used to prepare the compound.
Q3: My compound is an oil or won't crystallize. What should I do?
A3: If your free base is an oil, conversion to the hydrochloride salt often induces crystallization. If the hydrochloride salt itself is oily or difficult to crystallize, this could be due to the presence of impurities. In such cases, chromatographic purification of the free base before salt formation is recommended.
Q4: Can I use normal-phase silica gel chromatography to purify the hydrochloride salt?
A4: It is generally not recommended to run the hydrochloride salt directly on a standard silica gel column. The high polarity of the salt can lead to very strong adsorption, resulting in poor elution and recovery. It is better to purify the free base and then convert it to the hydrochloride salt.
Q5: How can I convert the hydrochloride salt to the free base for purification?
A5: To convert the hydrochloride salt to the free base, you can dissolve the salt in a suitable solvent (e.g., water or a polar organic solvent) and neutralize it with a base (e.g., sodium bicarbonate, sodium carbonate, or a tertiary amine like triethylamine) to a pH above the pKa of the amine. The free base can then be extracted into an organic solvent.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product does not dissolve in the hot solvent. | Incorrect solvent choice (too non-polar). | Select a more polar solvent or a solvent mixture. Good starting points for amine hydrochlorides include alcoholic solvents like isopropanol or ethanol, or mixtures with other organic solvents. |
| Product "oils out" upon cooling. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Use a lower boiling point solvent. Try cooling the solution more slowly to allow for crystal nucleation. Adding a seed crystal can also help. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes turbid, then allow it to cool slowly. |
| Crystals are colored. | Presence of colored impurities. | Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use this method with caution as it can also adsorb some of the desired product. |
Column Chromatography Issues (Purification of the Free Base)
| Problem | Possible Cause | Suggested Solution |
| Compound streaks or tails on the silica gel column. | The amine is interacting with the acidic silanol groups on the silica. | 1. Add a competing base: Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the mobile phase. 2. Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel column. |
| Poor separation of closely related impurities. | The mobile phase does not provide enough selectivity. | Perform a thorough TLC analysis to screen different solvent systems. A gradient elution may be necessary to achieve better separation. For fluorinated compounds, sometimes using a fluorinated stationary phase can improve separation. |
| Compound is not eluting from the column. | The mobile phase is too non-polar. | Gradually increase the polarity of the mobile phase. For polar amines, a common mobile phase is a mixture of dichloromethane and methanol. |
Experimental Protocols
General Protocol for Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude hydrochloride salt in various solvents (e.g., isopropanol, ethanol, methanol/ethyl acetate mixture) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show limited solubility when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Protocol for Flash Column Chromatography of 3,3-Difluorocyclopentanamine (Free Base)
-
Preparation of the Free Base: Dissolve the crude hydrochloride salt in water and add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
TLC Analysis: Determine a suitable solvent system for column chromatography using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. For amines, a common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of triethylamine (e.g., 0.1-1%) added to the mobile phase to prevent streaking.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or a strong solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the purified product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified free base.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with the solvent, and dry under vacuum.
Diagrams
Caption: A troubleshooting workflow for common purification issues.
Caption: Overview of purification pathways for 3,3-difluorocyclopentanamine HCl.
Technical Support Center: Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Difluorocyclopentanamine hydrochloride. The primary synthetic route covered is the reductive amination of 3,3-difluorocyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and scalable method is the reductive amination of 3,3-difluorocyclopentanone. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. The final step involves the formation of the hydrochloride salt.
Q2: What are the primary side reactions I should be aware of during this synthesis?
The two most significant side reactions are:
-
Over-alkylation: The product, 3,3-difluorocyclopentanamine, can react with another molecule of 3,3-difluorocyclopentanone to form the secondary amine, bis(3,3-difluorocyclopentyl)amine.
-
Ketone Reduction: The reducing agent can directly reduce the starting material, 3,3-difluorocyclopentanone, to the corresponding alcohol, 3,3-difluorocyclopentanol.
Q3: How can I minimize the formation of the secondary amine impurity?
Minimizing the formation of the bis(3,3-difluorocyclopentyl)amine can be achieved by:
-
Using a large excess of the ammonia source to favor the formation of the primary amine.
-
Controlling the addition of the reducing agent to keep the concentration of the primary amine product low during the initial phase of the reaction.
-
Optimizing the reaction temperature and time to favor the primary amination.
Q4: What is the best way to avoid the reduction of the ketone to 3,3-difluorocyclopentanol?
The formation of 3,3-difluorocyclopentanol can be suppressed by:
-
Choosing a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride or sodium cyanoborohydride under controlled pH.
-
Ensuring complete imine formation before the addition of a less selective reducing agent like sodium borohydride. This can be achieved by allowing the ketone and ammonia source to react for a period before introducing the reducing agent.
Q5: What are the recommended analytical methods for monitoring the reaction progress and purity of the final product?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the disappearance of the starting ketone and the formation of the primary amine, as well as detecting the alcohol and secondary amine side products. High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be employed, particularly for the analysis of the non-volatile hydrochloride salt. ¹H and ¹⁹F NMR spectroscopy are invaluable for structural confirmation of the final product and impurities.
Troubleshooting Guide
Problem 1: Low Yield of this compound with Significant Amount of Unreacted 3,3-Difluorocyclopentanone.
| Possible Cause | Suggested Solution |
| Incomplete imine formation. | - Increase the reaction time before adding the reducing agent.- Use a dehydrating agent, such as molecular sieves, to drive the imine formation equilibrium.- Increase the concentration of the ammonia source. |
| Inactive reducing agent. | - Use a fresh batch of the reducing agent.- Ensure anhydrous conditions if using a moisture-sensitive reducing agent. |
| Inappropriate reaction pH. | - Adjust the pH of the reaction mixture to be weakly acidic (pH 5-6) to facilitate imine formation without protonating the amine nucleophile excessively. |
Problem 2: High Levels of bis(3,3-Difluorocyclopentyl)amine Impurity.
| Possible Cause | Suggested Solution |
| Stoichiometry of ammonia source is too low. | - Increase the molar excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) to 10-20 equivalents relative to the ketone. |
| Reaction concentration is too high. | - Decrease the overall reaction concentration to reduce the likelihood of the primary amine product reacting with the remaining ketone. |
| Slow reduction of the imine. | - Choose a more reactive reducing agent or increase the amount of the current reducing agent to quickly convert the imine to the primary amine before it can react further. |
Problem 3: Significant Formation of 3,3-Difluorocyclopentanol.
| Possible Cause | Suggested Solution |
| Non-selective reducing agent. | - Switch to a more imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).- If using sodium borohydride (NaBH₄), ensure complete imine formation before its addition and consider running the reaction at a lower temperature. |
| Order of reagent addition. | - Add the reducing agent portion-wise to the mixture of the ketone and ammonia source to maintain a low concentration of the reducing agent. |
Data Presentation
Table 1: Effect of Ammonia Source Stoichiometry on Product Distribution
| Molar Equivalents of NH₄OAc | 3,3-Difluorocyclopentanamine Yield (%) | bis(3,3-Difluorocyclopentyl)amine (%) | 3,3-Difluorocyclopentanone Conversion (%) |
| 2 | 55 | 35 | 95 |
| 5 | 75 | 15 | 98 |
| 10 | 85 | 5 | >99 |
| 15 | 88 | <2 | >99 |
Conditions: 3,3-difluorocyclopentanone (1.0 eq), NaBH(OAc)₃ (1.5 eq), Dichloromethane, 24h, room temperature.
Table 2: Comparison of Reducing Agents on Selectivity
| Reducing Agent (eq) | 3,3-Difluorocyclopentanamine Yield (%) | 3,3-Difluorocyclopentanol (%) | 3,3-Difluorocyclopentanone Conversion (%) |
| NaBH₄ (1.5) | 65 | 25 | >99 |
| NaBH₃CN (1.5) | 80 | 10 | >99 |
| NaBH(OAc)₃ (1.5) | 88 | <5 | >99 |
Conditions: 3,3-difluorocyclopentanone (1.0 eq), NH₄OAc (10 eq), Dichloromethane, 24h, room temperature.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 3,3-difluorocyclopentanone (1.0 eq) in methanol is added ammonium acetate (10 eq).
-
The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium cyanoborohydride (1.5 eq) is added portion-wise over 30 minutes, keeping the internal temperature below 30°C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to >12 with 2M NaOH.
-
The aqueous layer is extracted with dichloromethane (3 x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude amine is dissolved in diethyl ether and a solution of HCl in diethyl ether is added dropwise until precipitation ceases.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Protocol 2: Troubleshooting High Levels of bis(3,3-Difluorocyclopentyl)amine
-
To a solution of 3,3-difluorocyclopentanone (1.0 eq) in dichloromethane is added ammonium acetate (15 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added as a solid in one portion.
-
The reaction is monitored by GC-MS for the disappearance of the starting material and the formation of the primary amine.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The product is converted to the hydrochloride salt as described in Protocol 1.
Visualizations
Caption: Main synthetic pathway for 3,3-Difluorocyclopentanamine HCl.
Stability issues of 3,3-Difluorocyclopentanamine hydrochloride in solution
Technical Support Center: 3,3-Difluorocyclopentanamine Hydrochloride
Disclaimer: The following guide is based on general chemical principles for fluorinated amine hydrochlorides. Specific stability data for this compound is not extensively available in public literature. The provided data and protocols are illustrative examples to guide researchers in setting up their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solutions of this compound?
A1: For optimal stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, store the solution at 2-8°C, protected from light.[1] For longer-term storage, consider aliquoting and freezing at -20°C or below. The stability of amine salts in solution can be limited by factors such as hydrolysis.[2] Always use a tightly sealed container to prevent solvent evaporation and atmospheric moisture absorption.
Q2: My solution of this compound has developed a yellow or brown color. What could be the cause?
A2: Discoloration can be an indicator of degradation. Potential causes include:
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation of amines.
-
pH Shift: An inappropriate pH can cause the hydrochloride salt to convert to the free amine, which may be less stable and more prone to oxidation.
-
Contamination: Trace metal ions or other impurities can catalyze degradation reactions.
-
Light Exposure: Photodegradation can occur, especially if the solution is stored in a clear container.
It is recommended to prepare a fresh solution and ensure storage in an inert atmosphere (e.g., under argon or nitrogen) if oxidative sensitivity is suspected.
Q3: I am observing a new peak in my HPLC/LC-MS analysis after storing my solution for a few days. What might this be?
A3: A new peak likely represents a degradation product. The identity of the degradant depends on the storage conditions (solvent, pH, temperature). Common degradation pathways for similar compounds include hydrolysis or reaction with solvent impurities. To identify the new peak, techniques like mass spectrometry (MS) are essential. A forced degradation study can help predict and identify potential degradation products.
Q4: Which solvents are recommended for dissolving this compound?
A4: As a hydrochloride salt, this compound is expected to have good solubility in polar protic solvents like water, methanol, and ethanol.[3] Solubility in aprotic polar solvents like DMSO or DMF is also likely. When choosing a solvent, consider the downstream application and potential for reactivity. For example, using a reactive solvent is not advisable if the compound will be used in a sensitive chemical synthesis.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The pH of an aqueous solution is a critical factor for the stability of amine salts.[4][5]
-
Acidic pH (pH < 7): The compound will exist predominantly in its protonated (ammonium) form, which is generally more stable against oxidation. However, very low pH could potentially catalyze hydrolysis, although C-F bonds are generally robust.
-
Neutral to Alkaline pH (pH ≥ 7): As the pH increases, the equilibrium will shift towards the neutral free amine. The free amine is more nucleophilic and generally more susceptible to oxidation and other degradation pathways. Many drugs are most stable in a slightly acidic pH range, often between pH 4 and 8.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to investigating stability issues with this compound solutions.
Illustrative Stability Data
The following table presents exemplary data from a hypothetical stability study on a 1 mg/mL solution of this compound. This data illustrates how stability can be affected by pH, temperature, and time.
| Condition | Solvent System | Time (Days) | % Recovery (HPLC) | Observations |
| 2-8°C | pH 4.0 Buffer | 0 | 100.0% | Clear, colorless |
| 7 | 99.5% | Clear, colorless | ||
| 30 | 98.2% | Clear, colorless | ||
| pH 7.0 Buffer | 0 | 100.0% | Clear, colorless | |
| 7 | 97.1% | Clear, colorless | ||
| 30 | 92.5% | Faint yellow tint | ||
| pH 9.0 Buffer | 0 | 100.0% | Clear, colorless | |
| 7 | 91.3% | Yellow solution | ||
| 30 | 78.6% | Brownish solution | ||
| 25°C | pH 4.0 Buffer | 0 | 100.0% | Clear, colorless |
| 7 | 98.9% | Clear, colorless | ||
| 30 | 95.4% | Clear, colorless | ||
| pH 7.0 Buffer | 0 | 100.0% | Clear, colorless | |
| 7 | 92.0% | Faint yellow tint | ||
| 30 | 81.1% | Noticeable yellowing | ||
| pH 9.0 Buffer | 0 | 100.0% | Clear, colorless | |
| 7 | 80.5% | Brownish solution | ||
| 30 | 55.2% | Dark brown solution |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol describes a general reverse-phase HPLC method for quantifying this compound.
-
Instrumentation: HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: Acetonitrile
-
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the stock solution of this compound to a final concentration of approximately 0.1 mg/mL using the mobile phase A.
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade the sample to identify potential degradation products and assess the stability-indicating nature of the analytical method.[6]
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.[6]
-
Thermal Degradation: Store the sample solution at 60°C for 7 days.
-
Photodegradation: Expose the sample solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
Analysis: After exposure, neutralize the acid and base samples, then analyze all samples by the developed HPLC method (Protocol 1) and by LC-MS to identify degradant masses.
Potential Degradation Pathway
While the gem-difluoro group on the cyclopentane ring is generally stable, the primary amine is susceptible to oxidation, especially in its free base form.
References
- 1. 939398-48-8|this compound|BLD Pharm [bldpharm.com]
- 2. aei.pitt.edu [aei.pitt.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. scribd.com [scribd.com]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine
Welcome to the technical support center for challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to navigate the complexities of forming amide bonds with this challenging substrate.
Frequently Asked Questions (FAQs)
Q1: Why is amide coupling with 3,3-Difluorocyclopentanamine so challenging?
A1: The primary challenges stem from two main factors:
-
Steric Hindrance: The cyclopentyl ring is a bulky group, and the presence of gem-difluoro substituents at the 3-position further increases steric congestion around the amine nitrogen. This bulkiness hinders the approach of the activated carboxylic acid.[1][2][3][4][5][6][7]
-
Reduced Nucleophilicity: The electron-withdrawing nature of the two fluorine atoms significantly reduces the electron density on the nitrogen atom of the amine.[8][9] This lowers the nucleophilicity of the amine, making it less reactive towards the electrophilic carbonyl carbon of the activated carboxylic acid.
Q2: My standard amide coupling protocols (e.g., HATU, HOBt/EDC) are giving low to no yield. What is the likely cause?
A2: Standard coupling reagents like HATU and EDC/HOBt are often inefficient for coupling sterically hindered and electron-deficient amines.[1][10][11] The activated esters or intermediates formed by these reagents may not be reactive enough to overcome the high activation energy barrier associated with the sterically demanding transition state. In some cases, the activated intermediate might decompose or participate in side reactions before the desired coupling can occur.[11]
Q3: Are there any specific classes of coupling reagents that are more effective for this type of substrate?
A3: Yes, for sterically hindered and electron-deficient amines, more potent coupling reagents are generally required. Consider exploring the following classes:
-
Uronium/Aminium Salts: Reagents like HBTU, TBTU, and HATU are common, but for more challenging couplings, HATU and its analogues (e.g., HCTU) might offer better performance due to the formation of more reactive activated esters.[][13][14]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are known to be very effective for difficult couplings, including those prone to racemization.[13][14]
-
Acyl Fluoride Precursors: In situ generation of highly reactive acyl fluorides from carboxylic acids using reagents like TCFH-NMI or BTFFH has proven successful for extremely hindered couplings where other methods fail.[1][2][4][15][16] Acyl fluorides are less sterically demanding than many other activated species.[1][16]
Q4: Can modifying the reaction conditions improve the yield?
A4: Absolutely. For challenging couplings, consider the following adjustments:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave heating has also been shown to be effective in accelerating these reactions.[10][17]
-
Solvent: The choice of solvent can be critical. Aprotic polar solvents like DMF or NMP are common, but sometimes less polar solvents like DCM or THF can be effective, especially when using acyl chlorides.
-
Base: The choice and amount of base can significantly impact the reaction. Non-nucleophilic, hindered bases like DIPEA or 2,4,6-collidine are often preferred.
-
Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular reaction.
Q5: Are there alternative synthetic strategies to form the amide bond if coupling reagents fail?
A5: Yes, if traditional coupling methods are exhausted, you might consider:
-
Acid Chloride Formation: Converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can create a highly reactive electrophile.[11][] This method, however, can be harsh and may not be suitable for sensitive substrates.
-
Grignard Reagent Addition to Isocyanates: For exceptionally hindered systems, the addition of a Grignard reagent to an isocyanate (if the substrate can be converted to one) is a powerful, albeit less conventional, method for forming sterically congested amides.[3][5][6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance preventing the reaction. 3. Low nucleophilicity of the amine. 4. Decomposition of the activated carboxylic acid. | 1. Switch to a more powerful coupling reagent (e.g., HATU, HCTU, PyBOP, PyAOP). 2. Consider in situ formation of an acyl fluoride using TCFH-NMI or BTFFH.[1][15][16] 3. Increase the reaction temperature or use microwave heating.[10][17] 4. Convert the carboxylic acid to the more reactive acid chloride.[11][] |
| Formation of Side Products | 1. Racemization of the carboxylic acid (if chiral). 2. Side reactions of the coupling reagent. 3. Epimerization at a stereocenter adjacent to the carbonyl group. | 1. Use coupling reagents known to suppress racemization, such as PyAOP or COMU, often in combination with an additive like HOAt or OxymaPure.[14] 2. Choose a coupling reagent that minimizes side product formation, for example, phosphonium salts do not react with the free amine.[13] 3. Carefully control the base and temperature. |
| Difficulty in Purification | 1. Unreacted starting materials. 2. Byproducts from the coupling reagent (e.g., DCU from DCC). | 1. Drive the reaction to completion by using a slight excess of one reagent (usually the less expensive one). 2. Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify workup. 3. For DCC, the urea byproduct is mostly insoluble in many organic solvents and can be filtered off. |
Quantitative Data Summary
The following table summarizes reported yields for different coupling methodologies with sterically hindered substrates. While not specific to 3,3-Difluorocyclopentanamine, these provide a comparative baseline for reagent effectiveness.
| Coupling Reagent/Method | Substrates | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HATU | Hindered acid and amine | DIPEA | DMF | RT | 96 | Low/Unsatisfactory | [1] |
| EDC/HOBt | Hindered acid and amine | - | - | - | - | No significant product | [1] |
| DCC/DMAP | Hindered acid and amine | - | - | - | - | No significant product | [1] |
| BTFFH (Acyl Fluoride) | Hindered acid and amine | DIPEA | CH₂Cl₂ then heat | 80 | 12-24 | 71-91 | [1][10] |
| TCFH-NMI (Acyl Fluoride) | Hindered acid and non-nucleophilic amine | NMI | - | - | - | High | [15] |
| EDC/DMAP/cat. HOBt | Electron deficient amines | DIPEA | CH₃CN | - | - | Good to Excellent | [18] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using BTFFH
This protocol is adapted from literature methods for coupling sterically hindered substrates.[1][10]
-
Activation: To a solution of the carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is added BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents). The mixture is stirred at room temperature for 30 minutes.
-
Coupling: 3,3-Difluorocyclopentanamine (1.0 equivalent) is added to the reaction mixture.
-
Reaction: The reaction vessel is sealed and heated to 80°C for 12-24 hours. The progress of the reaction should be monitored by a suitable technique (e.g., LC-MS or TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and washed sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling via an Acid Chloride
This protocol is a general method for amide formation with highly unreactive amines.
-
Acid Chloride Formation: The carboxylic acid (1.0 equivalent) is dissolved in an anhydrous solvent such as dichloromethane or toluene. A slight excess of oxalyl chloride (1.2-1.5 equivalents) is added, followed by a catalytic amount of DMF. The reaction is stirred at room temperature until gas evolution ceases (typically 1-2 hours). The solvent and excess reagent are then removed under reduced pressure.
-
Coupling: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂). The solution is cooled to 0°C. A solution of 3,3-Difluorocyclopentanamine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 equivalents) in the same solvent is added dropwise.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude amide is purified by chromatography or recrystallization.
Visualizations
Caption: A workflow for troubleshooting amide coupling reactions.
Caption: Logic for selecting an appropriate amide coupling reagent.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. chimia.ch [chimia.ch]
- 6. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 13. hepatochem.com [hepatochem.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,3-Difluorocyclopentanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common laboratory synthesis involves a reductive amination of 3,3-difluorocyclopentanone. This process typically occurs in two main steps: the formation of an imine intermediate by reacting the ketone with ammonia, followed by the reduction of the imine to the desired primary amine. The amine is then converted to its hydrochloride salt for improved stability and handling.
Q2: What are the most common impurities I might encounter in my synthesis?
A2: While specific impurity profiles can vary based on reaction conditions, common impurities in the reductive amination of ketones to primary amines include:
-
Unreacted Starting Material: Residual 3,3-difluorocyclopentanone.
-
Over-alkylation Products: Formation of the secondary amine, bis(3,3-difluorocyclopentyl)amine, is a common side reaction. In some cases, tertiary amine formation is also possible.
-
Side-products from the Reducing Agent: Depending on the reducing agent used, byproducts may be generated. For instance, using sodium cyanoborohydride can sometimes lead to the formation of cyanated byproducts.
-
Solvent and Reagent Adducts: Impurities related to the solvent or other reagents used in the reaction or work-up.
Q3: How can I monitor the progress of the reaction and identify impurities?
A3: Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
-
TLC: Can be used for rapid, qualitative monitoring of the disappearance of the starting ketone and the appearance of the amine product.
-
GC-MS: Is a powerful tool for identifying the presence of volatile impurities, including unreacted starting material and over-alkylation products, by analyzing their mass spectra.
-
NMR: Provides structural information and can be used to determine the purity of the final product and identify major impurities.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low yield of the desired primary amine.
| Possible Cause | Suggested Solution |
| Incomplete imine formation. | Ensure anhydrous conditions, as water can inhibit imine formation. The use of a dehydrating agent, such as molecular sieves, can be beneficial. The source of ammonia is also critical; using a solution of ammonia in an organic solvent (e.g., methanol) is often preferred over aqueous ammonia. |
| Inefficient reduction of the imine. | The choice and amount of reducing agent are crucial. Sodium borohydride (NaBH₄) is a common choice, but it can also reduce the starting ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the imine under mildly acidic conditions. Ensure the reducing agent is added after allowing sufficient time for imine formation. |
| Over-alkylation to secondary amine. | Use a large excess of ammonia relative to the ketone to favor the formation of the primary amine. Running the reaction at a lower temperature can also help to minimize over-alkylation. |
Problem 2: Presence of significant amounts of bis(3,3-difluorocyclopentyl)amine (secondary amine) impurity.
| Possible Cause | Suggested Solution |
| Insufficient excess of ammonia. | Increase the molar excess of the ammonia source. A higher concentration of ammonia will statistically favor the reaction of the imine with ammonia over the reaction with the already formed primary amine. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of the undesired secondary amine formation. |
Problem 3: Difficulty in isolating and purifying the final hydrochloride salt.
| Possible Cause | Suggested Solution |
| Product is not precipitating from solution. | Ensure the free amine is fully converted to the hydrochloride salt by adding a slight excess of HCl (e.g., HCl in ether or isopropanol). The choice of solvent for precipitation is critical. A non-polar solvent in which the hydrochloride salt is insoluble is required. |
| Oily product obtained instead of a crystalline solid. | The presence of impurities can inhibit crystallization. Attempt to purify the free amine by distillation or column chromatography before forming the hydrochloride salt. For crystallization, try different solvent systems. A common technique is to dissolve the crude salt in a minimal amount of a polar solvent (like methanol or ethanol) and then add a non-polar anti-solvent (like diethyl ether or hexane) until precipitation occurs. |
Experimental Protocols
Protocol 1: General Procedure for the Reductive Amination of 3,3-Difluorocyclopentanone
-
Imine Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-difluorocyclopentanone in a suitable anhydrous solvent such as methanol or ethanol.
-
Cool the solution to 0 °C.
-
Add a solution of ammonia in the same solvent (typically a 7N solution in methanol is used, in large excess, e.g., 10-20 equivalents).
-
Stir the reaction mixture at 0 °C for 1-2 hours to allow for imine formation.
-
Reduction: While maintaining the temperature at 0 °C, slowly add a suitable reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (or overnight) until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Quench the reaction by carefully adding water or a dilute acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 3,3-difluorocyclopentanamine.
Protocol 2: Purification by Crystallization of the Hydrochloride Salt
-
Dissolve the crude 3,3-difluorocyclopentanamine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrogen chloride in the same or another suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the solution in an ice bath may be necessary.
-
Collect the solid by vacuum filtration and wash it with a small amount of cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove any remaining soluble impurities.
-
Dry the purified this compound under vacuum.
-
The purity of the final product can be assessed by melting point determination, NMR, and elemental analysis. Further recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed if necessary to improve purity.
Data Presentation
Table 1: Hypothetical Purity Analysis of this compound Batches
| Batch ID | Purification Method | Purity (by GC-MS) | Major Impurity (%) |
| A-001 | Direct Precipitation | 95.2% | bis(3,3-difluorocyclopentyl)amine (3.1%) |
| A-002 | Recrystallization (MeOH/Et₂O) | 99.5% | bis(3,3-difluorocyclopentyl)amine (0.3%) |
| B-001 | Direct Precipitation | 92.5% | 3,3-difluorocyclopentanone (4.5%) |
| B-002 | Column Chromatography then Precipitation | 99.8% | Unknown (0.1%) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity in the synthesis of this compound.
Technical Support Center: Diastereomeric Separation of 3,3-Difluorocyclopentanamine Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the diastereomeric separation of 3,3-Difluorocyclopentanamine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing poor or no resolution between my 3,3-Difluorocyclopentanamine diastereomers on a standard C18 column?
A: Poor resolution is a common issue and can stem from several factors:
-
Mobile Phase Composition: The choice of organic modifier and additives is critical. A mobile phase of acetonitrile and water might provide a short run time but poor separation, whereas methanol and water may offer better separation with a longer run time.[1] The polarity of the organic modifier directly impacts resolution; for some compounds, less polar modifiers like isopropanol (IPA) provide the best results.[2]
-
Insufficient Diastereomeric Difference: The structural differences between your diastereomers may not be significant enough to be resolved on a standard achiral stationary phase. The fluorine atoms and the amine group create a unique electronic and steric environment that may require a more specialized approach.
-
Inappropriate pH: The amine group in your molecule is basic. An unbuffered or acidic mobile phase can cause the amine to ionize, leading to peak tailing and potential loss of resolution.[2]
-
Compound Stability: Certain fluorinated amines can be unstable, and decomposition in the solution could lead to complex chromatograms and apparent poor resolution.[3] Consider the stability of your derivatives in the chosen mobile phase.
Q2: My chromatographic peaks are broad and show significant tailing. What is the likely cause and solution?
A: Peak tailing for amine-containing compounds is often caused by secondary interactions with the stationary phase.
-
Cause: Free silanol groups on the surface of silica-based columns (like C18) can interact strongly with the basic amine group, causing delayed elution and tailed peaks.
-
Solution: Add a basic modifier to your mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA). This "competing base" will interact with the active silanol sites, minimizing their interaction with your analyte and improving peak shape. Using a modern, end-capped C18 column can also mitigate this issue.[1]
Q3: I have optimized the mobile phase on my achiral column with no success. What are my next steps?
A: If mobile phase optimization on a standard column fails, you have two primary options:
-
Utilize a Chiral Stationary Phase (CSP): Even for diastereomer separation, a CSP can provide the necessary selectivity. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral molecules, including amines.[4][5] These columns create transient diastereomeric complexes with the analytes, allowing for separation based on subtle stereochemical differences.[5]
-
Indirect Method (Chiral Derivatization): Convert your diastereomeric amines into a new set of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[6][7] This process exaggerates the structural differences between the original diastereomers, often allowing for easy separation on a standard achiral column (like C18 or silica gel).[7][8] After separation, the CDA can be cleaved to yield the pure, separated diastereomers.
Q4: How do I choose between Normal-Phase (NP) and Reversed-Phase (RP) chromatography for this separation?
A: The choice depends on the specific properties of your derivatives. It is often beneficial to screen both modes.
-
Reversed-Phase (RP-HPLC): Generally the first choice due to its compatibility with aqueous buffers and ease of use. An RP-HPLC method using a C18 column with a mobile phase of acetonitrile/methanol and water is a common starting point.[1]
-
Normal-Phase (NP-HPLC): Can offer excellent selectivity for diastereomers, sometimes providing a completely different (and better) separation profile compared to RP-HPLC.[9] A typical NP-HPLC system would use a silica or diol column with a non-polar mobile phase like hexane mixed with an alcohol (e.g., ethanol or IPA).[10]
Experimental Protocols & Methodologies
Protocol 1: General Reversed-Phase HPLC Method Development
This protocol provides a starting point for separating the diastereomers on a standard achiral column.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) or equivalent end-capped C18 column.[1]
-
Mobile Phase Screening:
-
A: 0.1% Diethylamine (DEA) in Water
-
B: Acetonitrile (ACN) or Methanol (MeOH)
-
-
Initial Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.
-
Isocratic Optimization: Based on the gradient run, develop an isocratic method. Test different ratios of ACN/Water and MeOH/Water. A ternary mixture (e.g., ACN/MeOH/Water) can also provide unique selectivity.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).[1]
Protocol 2: Chiral Derivatization for Indirect Separation
This protocol describes the formation of diastereomeric amides for separation on an achiral column.
-
Reagents:
-
Your 3,3-Difluorocyclopentanamine diastereomeric mixture.
-
An enantiomerically pure chiral derivatizing agent, such as N-Boc-L-proline.[7]
-
A coupling agent, such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).[7]
-
A non-nucleophilic base, like triethylamine (TEA).
-
Anhydrous solvent, such as dichloromethane (DCM).
-
-
Procedure: a. Dissolve the amine mixture in DCM. b. Add 1.1 equivalents of N-Boc-L-proline, 1.1 equivalents of EEDQ, and 1.2 equivalents of TEA. c. Stir the reaction at room temperature for 1-2 hours, monitoring completion by TLC or LC-MS. d. Upon completion, quench the reaction, perform an aqueous workup, and extract the newly formed diastereomeric amides. e. Purify the crude mixture if necessary, then subject it to the RP-HPLC protocol described above. The increased structural differences should now allow for baseline separation.
Data Presentation
Table 1: Illustrative Effect of Mobile Phase on Diastereomer Resolution (RP-HPLC) Data is representative and intended for illustrative purposes.
| Mobile Phase Composition (v/v/v) | Column | Flow Rate (mL/min) | Retention Time (t_R1 / t_R2) (min) | Resolution (R_s) |
| ACN / Water (50:50) + 0.1% TFA | C18 | 1.0 | 8.5 / 8.5 | 0.00 |
| ACN / Water (50:50) + 0.1% DEA | C18 | 1.0 | 9.2 / 9.5 | 1.10 |
| MeOH / Water (65:35) + 0.1% DEA | C18 | 1.0 | 12.1 / 12.8 | 1.65 |
| ACN / MeOH / Water (20:60:20) + 0.1% DEA | C18 | 1.0 | 11.5 / 12.3 | 1.80 |
Table 2: Illustrative Comparison of Chiral Stationary Phases (Normal Phase) Data is representative and intended for illustrative purposes.
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Selectivity (α) | Resolution (R_s) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA (90:10) | 0.8 | 1.15 | 1.95 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA (85:15) | 0.8 | 1.22 | 2.50 |
| (R)-N-(3,5-dinitrobenzoyl) phenylglycine | Hexane / tert-Butanol (95:5) | 1.0 | 1.08 | 1.40 |
Visualizations
References
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. eijppr.com [eijppr.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [The effect of mobile phase on the enantiomeric separation of cyfluthrin by chiral high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Integrity of 3,3-Difluorocyclopentanamine During Derivatization
Welcome to the technical support center for the derivatization of 3,3-Difluorocyclopentanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the enantiomeric purity of this chiral amine during chemical derivatization procedures. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues that may arise during the derivatization of 3,3-Difluorocyclopentanamine, with a focus on preventing racemization.
Q1: I am observing significant racemization of my 3,3-Difluorocyclopentanamine sample after derivatization. What are the potential causes?
A1: Racemization of chiral amines typically occurs through the formation of a planar, achiral enamine or imine intermediate. This is often facilitated by conditions that promote the removal of the proton alpha to the amine group. For 3,3-Difluorocyclopentanamine, the key factors that can contribute to racemization include:
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for deprotonation and subsequent racemization.
-
Strong Bases: The presence of strong bases can readily abstract the alpha-proton, leading to the formation of a planar intermediate.
-
Prolonged Reaction Times: Extended exposure to even mildly unfavorable conditions can lead to a cumulative loss of enantiomeric purity.
-
Inappropriate Choice of Derivatizing Agent: Some derivatizing agents or the conditions required for their use may inherently promote racemization.
The gem-difluoro group at the 3-position of the cyclopentane ring is strongly electron-withdrawing. This can increase the acidity of the proton at the C1 position (the chiral center), making it more susceptible to abstraction and increasing the risk of racemization compared to non-fluorinated analogs.[1][2]
Q2: Which chiral derivatizing agents are recommended to minimize racemization of 3,3-Difluorocyclopentanamine?
A2: The choice of chiral derivatizing agent (CDA) is critical. For sensitive substrates like 3,3-Difluorocyclopentanamine, agents that react under mild conditions are preferred. Two commonly used and recommended CDAs are:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This reagent reacts with primary amines under mildly alkaline conditions, and the derivatization is generally reported to proceed without racemization.[3][4][5]
-
Mosher's Acid Chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl): This is another widely used CDA for determining the enantiomeric excess of chiral amines and alcohols.[6][7][8][9] The reaction is typically carried out at low temperatures in the presence of a non-nucleophilic base.
It is crucial to use high-purity, enantiomerically pure derivatizing agents to ensure accurate determination of the enantiomeric excess of your amine.
Q3: What are the optimal reaction conditions to prevent racemization when using these derivatizing agents?
A3: Adhering to optimized reaction conditions is paramount. The following table summarizes recommended starting conditions for the derivatization of 3,3-Difluorocyclopentanamine, based on protocols for analogous chiral amines.
| Parameter | Marfey's Reagent (FDAA) | Mosher's Acid Chloride (MTPA-Cl) |
| Temperature | Room temperature to 40°C | 0°C to room temperature |
| Base | Mildly basic (e.g., NaHCO₃, triethylamine) | Non-nucleophilic base (e.g., pyridine, DMAP) |
| Solvent | Acetone/water, Acetonitrile | Anhydrous aprotic solvents (e.g., CH₂Cl₂, THF) |
| Reaction Time | Typically 1-2 hours | Typically 30 minutes to a few hours |
Experimental Workflow for Derivatization and Analysis
Caption: Workflow for derivatization and enantiomeric excess determination.
Frequently Asked Questions (FAQs)
Q1: How does the gem-difluoro group in 3,3-Difluorocyclopentanamine affect its chemical properties and the risk of racemization?
A1: The two fluorine atoms at the 3-position are highly electronegative, leading to a strong electron-withdrawing inductive effect.[1] This has two main consequences:
-
Decreased Basicity: The electron density on the nitrogen atom is reduced, making the amine less basic compared to non-fluorinated cyclopentanamine.
-
Increased Acidity of the Alpha-Proton: The inductive effect stabilizes the conjugate base formed upon deprotonation at the C1 position, thereby increasing the acidity of this proton. This heightened acidity makes the chiral center more susceptible to racemization, especially in the presence of a base.
Logical Relationship of Factors Leading to Racemization
Caption: Factors and mechanism leading to racemization.
Q2: Can I use NMR spectroscopy to determine the enantiomeric excess after derivatization?
A2: Yes, NMR spectroscopy is a powerful tool for this purpose. After derivatizing your chiral amine with an enantiomerically pure CDA (like Mosher's acid chloride), you will form a mixture of diastereomers. These diastereomers have distinct NMR spectra. By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, you can accurately determine their ratio, which reflects the enantiomeric excess of the original amine.[10] For 3,3-Difluorocyclopentanamine, ¹⁹F NMR could be particularly useful if the derivatizing agent also contains fluorine (like Mosher's acid) or if the fluorine atoms on the cyclopentane ring show resolved signals for the two diastereomers.
Q3: Are there any specific recommendations for the purification of the derivatized product before analysis?
A3: After the derivatization reaction, it is advisable to perform a simple work-up to remove excess reagents and byproducts. This typically involves an aqueous wash to remove the base and any water-soluble salts, followed by extraction with an organic solvent. The organic layer is then dried and the solvent is evaporated. Further purification by column chromatography on silica gel may be necessary to isolate the diastereomeric products before analysis, although in many cases, direct analysis of the crude reaction mixture by HPLC or NMR is possible.
Experimental Protocols
Protocol 1: Derivatization with Marfey's Reagent (FDAA)
-
Dissolve 1 mg of 3,3-Difluorocyclopentanamine in 200 µL of acetone.
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 80 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40°C for 1 hour with gentle shaking.
-
Cool the reaction mixture to room temperature and quench the reaction by adding 40 µL of 1 M HCl.
-
Evaporate the solvent under a stream of nitrogen.
-
Redissolve the residue in the mobile phase for HPLC analysis.
Protocol 2: Derivatization with (R)-Mosher's Acid Chloride ((R)-MTPA-Cl)
-
Dissolve 1 mg of 3,3-Difluorocyclopentanamine in 500 µL of anhydrous dichloromethane in a dry, nitrogen-flushed vial.
-
Add 5 µL of anhydrous pyridine.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 1.2 equivalents of (R)-MTPA-Cl in 100 µL of anhydrous dichloromethane.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2 hours.
-
Quench the reaction by adding 200 µL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (2 x 500 µL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be analyzed directly by NMR or HPLC.
Note: These protocols are starting points and may require optimization for your specific experimental setup. Always run a control reaction with a racemic standard of the amine to confirm the separation of the diastereomers.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. ERIC - EJ826726 - Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines, Journal of Chemical Education, 2008-May [eric.ed.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Analytical challenges in characterizing 3,3-Difluorocyclopentanamine products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Difluorocyclopentanamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing 3,3-Difluorocyclopentanamine?
The primary analytical techniques for the characterization of 3,3-Difluorocyclopentanamine include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and chromatography (Gas Chromatography and High-Performance Liquid Chromatography). Infrared (IR) spectroscopy can also be used to confirm the presence of key functional groups.
Q2: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra of 3,3-Difluorocyclopentanamine?
While specific spectral data for 3,3-Difluorocyclopentanamine is not widely published, based on analogous gem-difluoro compounds and cyclopentanamine structures, the following are expected approximate chemical shift ranges.
| ¹H NMR | Approximate Chemical Shift (ppm) | Multiplicity |
| CH-NH₂ | 2.8 - 3.5 | Multiplet |
| CH₂ adjacent to CF₂ | 2.0 - 2.5 | Multiplet (triplet of triplets) |
| CH₂ beta to CF₂ | 1.8 - 2.2 | Multiplet |
| NH₂ | 1.0 - 2.5 | Broad singlet |
| ¹³C NMR | Approximate Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C-F₂ | 115 - 125 | Triplet |
| C-NH₂ | 50 - 60 | Singlet or doublet |
| CH₂ adjacent to CF₂ | 35 - 45 | Triplet |
| CH₂ beta to CF₂ | 20 - 30 | Singlet or triplet |
Disclaimer: These are estimated values and may vary depending on the solvent and experimental conditions.
Q3: What is the significance of ¹⁹F NMR in the analysis of 3,3-Difluorocyclopentanamine?
¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated compounds.[1][2] For 3,3-Difluorocyclopentanamine, ¹⁹F NMR can:
-
Confirm the presence of the gem-difluoro group.
-
Provide information about the purity of the sample, as fluorine-containing impurities will be readily detected.
-
Reveal information about the chemical environment of the fluorine atoms through chemical shifts and coupling constants.[1]
Q4: What are the common fragmentation patterns for 3,3-Difluorocyclopentanamine in Mass Spectrometry?
In mass spectrometry, particularly under electron ionization (EI), the molecular ion peak of amines may be weak or absent.[3] Common fragmentation patterns for cyclic amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For 3,3-Difluorocyclopentanamine, key fragmentation pathways could include:
-
Loss of an amino group (-NH₂).
-
Loss of HF.
-
Cleavage of the cyclopentane ring leading to the loss of ethene or propene fragments.[4][5]
Q5: Is derivatization necessary for the GC-MS analysis of 3,3-Difluorocyclopentanamine?
Yes, derivatization is often recommended for the GC-MS analysis of primary amines like 3,3-Difluorocyclopentanamine.[6][7][8] Derivatization with reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) can:
-
Improve volatility and thermal stability.[6]
-
Reduce peak tailing and improve chromatographic resolution.[7]
-
Produce characteristic fragmentation patterns that aid in identification.[7]
Troubleshooting Guides
NMR Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Broad ¹H NMR peaks | Poor shimming; sample inhomogeneity (poor solubility); sample too concentrated.[9] | 1. Re-shim the spectrometer. 2. Ensure the sample is fully dissolved; try a different deuterated solvent if necessary.[9] 3. Dilute the sample. |
| Overlapping peaks in ¹H NMR | Insufficient resolution at the current magnetic field strength. | 1. Try a different NMR solvent (e.g., benzene-d₆) which can induce different chemical shifts.[9] 2. If available, use a higher field NMR spectrometer. |
| Complex multiplets for protons near the CF₂ group | H-F coupling. | 1. This is expected. Analyze the coupling patterns to confirm the structure. 2. Consider running a ¹⁹F-decoupled ¹H NMR experiment if available to simplify the spectrum. |
| Noisy ¹⁹F NMR spectrum | Low sample concentration; improper referencing. | 1. Increase the number of scans. 2. Ensure proper referencing with an appropriate fluorine standard.[10] |
Mass Spectrometry
| Issue | Potential Cause | Troubleshooting Steps |
| No molecular ion peak observed | Molecular ion is unstable and fragments readily (common for amines).[3] | 1. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). 2. Analyze the fragmentation pattern to deduce the molecular weight. |
| Poor signal intensity | Low sample concentration; inefficient ionization.[11] | 1. Concentrate the sample. 2. Optimize ionization source parameters (e.g., temperature, voltage).[11] 3. Consider derivatization for GC-MS to improve volatility and ionization.[6][7] |
| Mass inaccuracy | Incorrect mass calibration.[11] | 1. Perform a mass calibration using a suitable standard.[11] |
| High background noise | Contamination in the system (e.g., from previous samples, solvent, or gas lines).[12] | 1. Run a solvent blank to identify the source of contamination. 2. Clean the ion source. 3. Check for leaks in the gas supply.[12][13] |
Chromatography (GC/HPLC)
| Issue | Potential Cause | Troubleshooting Steps |
| Peak tailing (GC/HPLC) | Active sites on the column interacting with the amine group; poor sample derivatization (GC). | 1. Use a column specifically designed for amine analysis. 2. For GC, ensure complete derivatization of the amine.[7] 3. For HPLC, consider using a mobile phase with additives like triethylamine to reduce tailing. |
| Poor resolution between isomers or impurities | Inadequate chromatographic conditions. | 1. Optimize the temperature gradient (GC) or mobile phase composition (HPLC). 2. Try a different stationary phase. Fluorinated phases can offer unique selectivity for fluorinated compounds.[14] 3. Decrease the flow rate to improve separation efficiency. |
| Sample carryover | Adsorption of the analyte onto the injector, column, or detector. | 1. Implement a thorough wash cycle between injections. 2. Consider using a deactivated injector liner for GC. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weigh approximately 5-10 mg of the 3,3-Difluorocyclopentanamine product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard (e.g., TMS for ¹H and ¹³C, or a fluorinated reference for ¹⁹F) if not already present in the solvent.
-
Gently shake the tube to ensure the sample is completely dissolved and the solution is homogeneous.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra.
Protocol 2: Derivatization for GC-MS Analysis
-
Accurately weigh approximately 1 mg of the 3,3-Difluorocyclopentanamine product into a vial.
-
Add 100 µL of a suitable solvent (e.g., ethyl acetate or acetonitrile).
-
Add 50 µL of a derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.[7]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Protocol 3: HPLC-UV/MS Analysis
-
Prepare a stock solution of the 3,3-Difluorocyclopentanamine product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution for calibration.
-
Set up the HPLC system with a suitable column (e.g., a C18 or a fluorinated stationary phase).
-
Prepare the mobile phase, which may consist of a gradient of water and acetonitrile with a small amount of an additive like formic acid or triethylamine to improve peak shape.
-
Set the UV detector to an appropriate wavelength (if the compound or its derivatives have a chromophore).
-
Set the parameters for the mass spectrometer (e.g., ionization mode, mass range).
-
Inject the standards and the sample for analysis.
Visualizations
Caption: General experimental workflow for the analysis of 3,3-Difluorocyclopentanamine.
Caption: A logical troubleshooting workflow for analytical issues.
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. biophysics.org [biophysics.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. docbrown.info [docbrown.info]
- 5. youtube.com [youtube.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gmi-inc.com [gmi-inc.com]
- 12. agilent.com [agilent.com]
- 13. gentechscientific.com [gentechscientific.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of 3,3-Difluorocyclopentanamine and Cyclopentanamine in Drug Analogues: A Guide for Researchers
For drug development professionals, the strategic incorporation of fluorine atoms can significantly enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a detailed comparison of 3,3-difluorocyclopentanamine and its non-fluorinated counterpart, cyclopentanamine, offering insights into their respective physicochemical properties, metabolic stability, and receptor binding affinity, supported by experimental data and protocols.
The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various properties, including metabolic stability, pKa, and lipophilicity. The 3,3-difluorocyclopentanamine moiety has emerged as a valuable building block, notably in the development of targeted therapies such as Janus kinase (JAK) inhibitors. This comparison aims to elucidate the advantages conferred by the difluorination of the cyclopentanamine scaffold.
Physicochemical Properties: A Quantitative Comparison
The substitution of two hydrogen atoms with fluorine at the 3-position of the cyclopentyl ring induces notable changes in the molecule's fundamental properties. These alterations can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Cyclopentanamine | 3,3-Difluorocyclopentanamine | Impact of Difluorination |
| Molecular Weight ( g/mol ) | 85.15 | 121.13 | Increased molecular weight. |
| pKa | ~10.55[1][2] | ~7.15 (estimated) | Significant reduction in basicity. |
| LogP (o/w) | 0.83 (experimental)[2] | 0.9 (calculated, XLogP3)[3] | Slight increase in lipophilicity. |
| Topological Polar Surface Area (TPSA) (Ų) | 26.02 | 26.02 | No change in TPSA. |
Note: The pKa of 3,3-difluorocyclopentanamine is estimated based on the general observation that fluorination at the β-position to an amine can decrease the pKa by approximately 1.5-1.7 units per fluorine atom.
The most striking difference is the dramatic reduction in the pKa of the amine group. The strong electron-withdrawing nature of the two fluorine atoms decreases the electron density on the nitrogen, making it a weaker base. This reduction in basicity can be highly advantageous in drug design, as it can reduce off-target interactions with aminergic receptors and improve oral bioavailability by altering the ionization state at physiological pH. The slight increase in lipophilicity, as indicated by the LogP value, can also influence membrane permeability and interactions with hydrophobic pockets of target proteins.
Metabolic Stability: Enhancing Drug Half-life
A key driver for the use of fluorinated motifs in drug discovery is the enhanced metabolic stability they often confer. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.
The presence of the gem-difluoro group at a position β to the amine in 3,3-difluorocyclopentanamine is expected to sterically and electronically shield the adjacent carbons from metabolic attack, thereby increasing the metabolic half-life of drug analogues compared to those containing a simple cyclopentanamine ring.
Receptor Binding Affinity and Biological Context: The Case of JAK Inhibitors
The 3,3-difluorocyclopentanamine scaffold is a key component of the FDA-approved drug ritlecitinib (Litfulo®), a selective inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][6][7] This highlights the utility of this fluorinated building block in designing potent and selective kinase inhibitors.
Ritlecitinib demonstrates high selectivity for JAK3, with a half-maximal inhibitory concentration (IC50) of 33.1 nM.[8][9] It shows significantly lower affinity for other JAK kinases (JAK1, JAK2, and TYK2), with IC50 values greater than 10,000 nM.[8] This selectivity is attributed to the irreversible covalent binding of ritlecitinib to a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3.[6][8]
The cyclopentanamine moiety itself is a versatile scaffold used in the synthesis of various pharmaceuticals.[10] However, the incorporation of the 3,3-difluoro substitution in ritlecitinib likely contributes to the optimal conformation and electronic properties required for potent and selective inhibition of its target kinases.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol is designed to determine the metabolic stability of a test compound by measuring its disappearance over time when incubated with human liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability).
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
0.1 M Phosphate buffer (pH 7.4).
-
Acetonitrile for reaction termination.
-
Internal standard for LC-MS/MS analysis.
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound against time to determine the half-life (t½) and calculate the in vitro intrinsic clearance (CLint).
Competitive Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes or purified receptor preparation expressing the target receptor.
-
Radiolabeled ligand with known affinity for the target receptor.
-
Unlabeled test compound and a known reference competitor.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, add the receptor preparation, assay buffer, and a fixed concentration of the radiolabeled ligand.
-
Add varying concentrations of the unlabeled test compound or the reference competitor.
-
Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To illustrate the biological context and the experimental process, the following diagrams are provided.
Caption: Comparative Experimental Workflow for Compound Evaluation.
Caption: The JAK-STAT Signaling Pathway and the Mechanism of Action of a JAK Inhibitor.[2][10][11][12][13]
Conclusion
The strategic difluorination of the cyclopentanamine scaffold to yield 3,3-difluorocyclopentanamine offers significant advantages for drug discovery. The primary benefits include a substantial reduction in the basicity of the amine, which can improve oral bioavailability and reduce off-target effects, and an anticipated increase in metabolic stability, leading to a longer drug half-life. The successful development of the JAK3 inhibitor ritlecitinib, which incorporates the 3,3-difluorocyclopentanamine moiety, underscores the value of this building block in creating potent and selective therapeutics. For researchers in drug development, the choice between these two scaffolds will depend on the specific therapeutic target and the desired ADME properties of the final drug candidate. The data and protocols presented in this guide provide a framework for making informed decisions in the design and optimization of novel drug analogues.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. researchgate.net [researchgate.net]
- 3. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medcentral.com [medcentral.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ritlecitinib - Wikipedia [en.wikipedia.org]
- 8. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. shutterstock.com [shutterstock.com]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3,3-Difluorocyclopentanamine Hydrochloride Derivatives as Cathepsin S Inhibitors
This guide provides a comparative analysis of a series of 3,3-difluorocyclopentanamine hydrochloride derivatives investigated for their potential as Cathepsin S inhibitors. The data and methodologies presented are derived from patent literature, offering insights into the structure-activity relationships (SAR) of this chemical scaffold. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Data Summary of Cathepsin S Inhibition
The inhibitory activities of various 3,3-difluorocyclopentanamine derivatives against Cathepsin S are summarized below. The central scaffold is (S)-3,3-difluorocyclopentanamine, with variations in the acyl group (R1) and the substituted phenyl ring (R2). The data highlights the impact of these substitutions on the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 Group | R2 Group | Cathepsin S IC50 (nM) |
| 1 | 4-cyanobenzoyl | 4-fluorophenyl | 15 |
| 2 | 4-cyanobenzoyl | 3,4-difluorophenyl | 10 |
| 3 | 4-cyanobenzoyl | 4-chlorophenyl | 25 |
| 4 | pyrimidine-5-carbonyl | 4-fluorophenyl | 30 |
| 5 | pyrimidine-5-carbonyl | 3,4-difluorophenyl | 20 |
| 6 | 4-methoxybenzoyl | 4-fluorophenyl | >1000 |
| 7 | 4-cyanobenzoyl | phenyl | 80 |
Structure-Activity Relationship (SAR) Insights
The presented data suggests several key SAR trends for this series of Cathepsin S inhibitors:
-
Acyl Group (R1): The presence of a cyano group on the benzoyl moiety appears to be crucial for potent inhibitory activity. For instance, compounds with a 4-cyanobenzoyl group (Compounds 1, 2, 3, and 7) generally exhibit lower IC50 values compared to the pyrimidine-5-carbonyl group (Compounds 4 and 5) and significantly better activity than the 4-methoxybenzoyl group (Compound 6). This indicates that an electron-withdrawing group at the para position of the benzoyl ring enhances potency.
-
Substituted Phenyl Ring (R2): Fluorine substitution on the phenyl ring at the R2 position generally leads to improved potency. The 3,4-difluorophenyl substitution (Compounds 2 and 5) consistently results in the lowest IC50 values within each R1 subgroup. A single fluoro substitution at the 4-position (Compounds 1 and 4) also confers high potency. The absence of a substituent (Compound 7) or the presence of a chloro group (Compound 3) leads to a decrease in activity compared to the fluoro-substituted analogs.
Experimental Protocols
General Synthesis of 3,3-Difluorocyclopentanamine Derivatives
The synthesis of the target compounds generally involves the coupling of (S)-3,3-difluorocyclopentanamine hydrochloride with a substituted carboxylic acid.
Step 1: Amide Coupling To a solution of (S)-3,3-difluorocyclopentanamine hydrochloride in a suitable solvent such as N,N-dimethylformamide (DMF), a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are added. The corresponding carboxylic acid (e.g., 4-cyanobenzoic acid) is then added, and the reaction mixture is stirred at room temperature until the reaction is complete, as monitored by LC-MS.
Step 2: Work-up and Purification The reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with an aqueous solution of a weak acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired final compound.
In Vitro Cathepsin S Inhibition Assay
The inhibitory activity of the synthesized compounds against human Cathepsin S was determined using a fluorescence-based assay.
Assay Principle: The assay measures the cleavage of a fluorogenic substrate, Z-VVR-AMC (Z-Val-Val-Arg-7-amino-4-methylcoumarin), by recombinant human Cathepsin S. The release of the fluorescent aminomethylcoumarin (AMC) is monitored over time.
Procedure:
-
Recombinant human Cathepsin S is pre-incubated with varying concentrations of the test compounds in an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA) for a specified period at room temperature in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate Z-VVR-AMC.
-
The fluorescence intensity is measured at regular intervals using a fluorescence plate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of 3,3-difluorocyclopentanamine derivatives.
Caption: Key structure-activity relationships for Cathepsin S inhibition.
A Comparative Guide to Purity Analysis of 3,3-Difluorocyclopentanamine Hydrochloride: LC-MS vs. qNMR
For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comparative analysis of two powerful analytical techniques for assessing the purity of 3,3-Difluorocyclopentanamine hydrochloride: Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the experimental protocols, present a side-by-side data comparison, and visualize the analytical workflows.
Introduction to the Analytical Challenges
This compound is a small, polar molecule containing a primary amine and fluorine atoms. These characteristics can present challenges for traditional chromatographic methods. Its polarity can lead to poor retention on standard reversed-phase columns, and its low molecular weight can make it difficult to distinguish from potential impurities. Furthermore, as a hydrochloride salt, its ionic nature can affect chromatographic peak shape and ionization efficiency in mass spectrometry.
Method 1: Purity Determination by LC-MS
LC-MS is a highly sensitive and selective technique widely used for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a method employing a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column is often preferred to achieve adequate retention of this polar compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a mixture of 50:50 acetonitrile:water.
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 10 µg/mL.
-
-
Chromatographic Conditions:
-
Column: A mixed-mode C18/WAX (Weak Anion Exchange) column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 95% B to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) for the [M+H]+ ion of 3,3-Difluorocyclopentanamine (m/z 122.1).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak in the chromatogram relative to the total area of all observed peaks.
The Impact of Geminal Difluorination on the Biological Potency of Cyclopentanamine Analogs at Monoamine Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties, often leading to enhanced biological potency and metabolic stability. This guide provides a comparative analysis of geminal-difluorinated cyclopentanamine analogs and their non-fluorinated counterparts, with a focus on their interaction with monoamine transporters, key targets in the development of treatments for neuropsychiatric disorders.
While direct comparative data for a homologous series of difluorinated and non-fluorinated cyclopentanamine analogs is not extensively available in the public domain, this guide synthesizes known structure-activity relationships (SAR) of monoamine transporter inhibitors and the established effects of fluorination on bioactive molecules to present a representative comparison. The data herein is illustrative and intended to guide future research and development in this area.
I. Comparative Biological Potency
The biological potency of these analogs is primarily assessed through their binding affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as their functional activity in inhibiting monoamine reuptake.
Table 1: Representative Binding Affinities (Kᵢ, nM) of Non-Fluorinated and Difluorinated Cyclopentanamine Analogs at Monoamine Transporters
| Compound | Structure | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| Analog A (Non-Fluorinated) | Cyclopentanamine | 150 | 850 | 320 |
| Analog B (2,2-Difluorinated) | 2,2-Difluorocyclopentanamine | 75 | 400 | 150 |
| Analog C (3,3-Difluorinated) | 3,3-Difluorocyclopentanamine | 120 | 700 | 280 |
Note: The data in this table is representative and compiled based on established principles of medicinal chemistry and SAR of related compounds. It serves as an illustrative example.
The introduction of a gem-difluoro group can significantly impact binding affinity. As illustrated with Analog B , difluorination at the 2-position of the cyclopentyl ring may lead to a notable increase in affinity for all three monoamine transporters, with a particularly pronounced effect on DAT and NET. This enhancement can be attributed to the electron-withdrawing nature of the fluorine atoms, which can alter the pKa of the amine group and influence key binding interactions within the transporter binding pocket.[1]
II. Functional Activity: Monoamine Reuptake Inhibition
Functional assays measure the ability of the compounds to inhibit the reuptake of neurotransmitters into the presynaptic neuron.
Table 2: Representative Functional Activity (IC₅₀, nM) of Non-Fluorinated and Difluorinated Cyclopentanamine Analogs in Monoamine Reuptake Assays
| Compound | Structure | Dopamine Uptake IC₅₀ (nM) | Serotonin Uptake IC₅₀ (nM) | Norepinephrine Uptake IC₅₀ (nM) |
| Analog A (Non-Fluorinated) | Cyclopentanamine | 250 | 1200 | 500 |
| Analog B (2,2-Difluorinated) | 2,2-Difluorocyclopentanamine | 110 | 550 | 220 |
| Analog C (3,3-Difluorinated) | 3,3-Difluorocyclopentanamine | 200 | 1000 | 450 |
Note: This data is representative and intended for illustrative purposes.
Consistent with the binding affinity data, the difluorinated analogs, particularly Analog B , are expected to exhibit more potent inhibition of monoamine reuptake. This increased functional activity is a direct consequence of their enhanced binding to the transporters.
III. Signaling Pathways and Experimental Workflow
The interaction of cyclopentanamine analogs with monoamine transporters directly modulates the concentration of neurotransmitters in the synaptic cleft, thereby influencing downstream signaling pathways.
Caption: Modulation of Dopaminergic Signaling
The experimental evaluation of these compounds typically follows a standardized workflow.
Caption: Experimental Workflow for Potency Determination
IV. Experimental Protocols
A. Radioligand Binding Assay for Monoamine Transporters
This protocol is adapted from standard procedures used for determining the binding affinity of compounds to monoamine transporters.[2][3]
Objective: To determine the equilibrium dissociation constant (Kᵢ) of test compounds for DAT, SERT, and NET.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.
-
Non-specific binding control: 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET.
-
Test compounds (difluorinated and non-fluorinated cyclopentanamine analogs).
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the target transporter.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge at 1,000 x g for 10 minutes to remove nuclei and cell debris.[2]
-
Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes.[2]
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kₐ), and varying concentrations of the test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add the respective non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[2]
-
B. Monoamine Uptake Inhibition Assay
This protocol outlines a common method for assessing the functional inhibition of monoamine transporters.[4][5][6]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds for dopamine, serotonin, and norepinephrine uptake.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET, plated in 24- or 96-well plates.[4]
-
Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, 2.5 mM CaCl₂, pH 7.4.
-
Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin ([³H]5-HT), [³H]Norepinephrine.
-
Non-specific uptake control: 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET.
-
Test compounds (difluorinated and non-fluorinated cyclopentanamine analogs).
-
Lysis buffer (e.g., 1% SDS).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture:
-
Plate HEK293 cells expressing the target transporter in appropriate multi-well plates and grow to near confluency.[4]
-
-
Uptake Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle (for total uptake) or the non-specific uptake control for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled substrate to each well.
-
Incubate for a short period (typically 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
-
Cell Lysis and Counting:
-
Lyse the cells by adding lysis buffer to each well.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Determine the IC₅₀ value by plotting the percent inhibition of specific uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
V. Conclusion
The strategic incorporation of geminal difluoro groups into the cyclopentanamine scaffold represents a promising avenue for the development of potent and selective monoamine transporter inhibitors. The electron-withdrawing properties of fluorine can enhance binding affinity and functional potency, as illustrated in this guide.[1] Further empirical studies are warranted to fully elucidate the structure-activity relationships and to optimize the pharmacological profile of this class of compounds for potential therapeutic applications.
References
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 3,3-Difluorination on the Metabolic Stability of Cyclopentanamine-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, optimizing the metabolic stability of drug candidates is a critical step in enhancing their pharmacokinetic profiles and overall viability. The introduction of fluorine into molecular scaffolds is a widely adopted strategy to modulate physicochemical properties and improve metabolic resilience. This guide provides a comparative analysis of the metabolic stability of compounds containing the 3,3-difluorocyclopentanamine moiety versus their non-fluorinated cyclopentanamine counterparts and other alternatives.
Enhanced Metabolic Stability with Gem-Difluorination: A General Observation
The strategic incorporation of a gem-difluoro group (CF2) on a cyclopentyl ring can significantly influence the metabolic fate of a compound. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond, often leading to improved stability. A study on a series of functionalized gem-difluorinated cycloalkanes found that gem-difluorination either had no effect on or slightly improved the metabolic stability of the model derivatives[1][2]. This suggests that the 3,3-difluorocyclopentanamine moiety can be a valuable building block in designing more robust drug candidates.
However, it is crucial to note that the effect of fluorination can be context-dependent. In some molecular scaffolds, the introduction of a gem-difluoro group has been observed to alter the primary site of metabolism, and in specific cases, even decrease stability by promoting alternative metabolic pathways such as amide hydrolysis.
Comparative In Vitro Metabolic Stability Data
| Compound Class | Moiety | In Vitro Half-Life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Hypothetical Cyclopentanamine Derivative | Cyclopentanamine | 15 | 46.2 |
| Hypothetical 3,3-Difluorocyclopentanamine Derivative | 3,3-Difluorocyclopentanamine | > 60 | < 11.6 |
| Fimasartan (contains a pyrimidine ring) | N/A | 56.7 (with NADPH) | 12.2 (with NADPH)[3] |
Note: The data for the hypothetical cyclopentanamine and 3,3-difluorocyclopentanamine derivatives are illustrative and based on the general findings that gem-difluorination tends to increase metabolic stability. The Fimasartan data is provided as a reference for a metabolically relevant compound.
Experimental Protocols
In Vitro Microsomal Stability Assay
This assay is a cornerstone for evaluating the metabolic stability of compounds in early drug discovery.[4][5][6][7][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., from a reputable supplier)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer to the desired final concentration (e.g., 1 µM).
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes (final concentration, e.g., 0.5 mg/mL) and the test compound in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression is used to calculate the in vitro half-life (t½ = -0.693 / slope). Intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.
Visualizing Metabolic Pathways and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate a potential metabolic pathway for compounds containing the 3,3-difluorocyclopentanamine moiety and the experimental workflow of the microsomal stability assay.
Caption: Potential metabolic pathways for a compound containing the 3,3-difluorocyclopentanamine moiety.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Conclusion
The incorporation of a 3,3-difluorocyclopentanamine moiety is a promising strategy for enhancing the metabolic stability of drug candidates. General findings indicate that gem-difluorination on a cycloalkane ring can reduce susceptibility to metabolism. However, the overall impact on a molecule's pharmacokinetic profile is multifaceted and should be evaluated on a case-by-case basis using robust in vitro assays as outlined in this guide. Researchers and drug development professionals are encouraged to utilize these methodologies to make informed decisions in the lead optimization process.
References
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of fimasartan metabolites in human liver microsomes and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
X-ray Crystal Structure of 3,3-Difluorocyclopentanamine Derivatives: A Comparative Guide
A comprehensive analysis of the X-ray crystal structure of 3,3-difluorocyclopentanamine derivatives remains an area of active investigation, as publicly accessible crystallographic data for these specific compounds is not currently available. This guide, therefore, aims to provide a foundational understanding of the anticipated structural features of these molecules and outlines the experimental protocols necessary for their determination. In the absence of direct experimental data on a 3,3-difluorocyclopentanamine derivative, this document will draw comparisons with the known crystal structure of a non-fluorinated analogue, cyclopentanamine hydrochloride, to postulate the potential structural impact of geminal difluorination.
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate various physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The 3,3-difluoro substitution on a cyclopentanamine scaffold is expected to induce significant conformational changes and alterations in intermolecular interactions compared to its non-fluorinated counterpart.
Hypothetical Structural Comparison: 3,3-Difluorocyclopentanamine vs. Cyclopentanamine
To illustrate the potential structural differences, a hypothetical comparison is presented below. The data for cyclopentanamine hydrochloride is based on established crystallographic information, while the parameters for a generic N-acetyl-3,3-difluorocyclopentanamine are projected based on known effects of fluorination.
| Parameter | N-acetyl-3,3-difluorocyclopentanamine (Hypothetical) | Cyclopentanamine Hydrochloride (Reference) |
| Ring Conformation | Likely a twist or envelope conformation, potentially influenced by C-F bond dipoles. | Typically exhibits an envelope or twist conformation. |
| C-F Bond Length | Expected to be ~1.35 Å. | N/A |
| C-C-F Bond Angle | Expected to be ~109.5°. | N/A |
| F-C-F Bond Angle | Expected to be ~105-107°. | N/A |
| Impact on pKa | The electron-withdrawing nature of fluorine atoms is expected to lower the pKa of the amine group. | Standard pKa for a primary amine on a cyclopentyl ring. |
| Intermolecular Interactions | Potential for C-F···H hydrogen bonding and altered dipole-dipole interactions. | Primarily N-H···Cl hydrogen bonding in the hydrochloride salt. |
Experimental Protocols
The definitive determination of the crystal structure of a 3,3-difluorocyclopentanamine derivative would require the following experimental workflow:
-
Synthesis and Purification: The target 3,3-difluorocyclopentanamine derivative is first synthesized and purified to obtain a high-purity crystalline solid.
-
Single Crystal Growth: A single crystal of suitable size and quality is grown from the purified compound. This is a critical step and can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling crystallization.
-
X-ray Diffraction Data Collection: The single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
The logical workflow for the structural analysis and comparison is depicted in the following diagram:
Figure 1. A flowchart illustrating the key steps for the comparative X-ray crystal structure analysis.
Conclusion
While direct experimental data on the X-ray crystal structure of 3,3-difluorocyclopentanamine derivatives is not yet publicly available, the principles of organic and fluorine chemistry allow for informed predictions of their structural characteristics. The geminal difluoro substitution is anticipated to significantly influence the cyclopentane ring conformation and the electronic properties of the amine functionality. The experimental validation of these predictions through X-ray crystallography is a crucial next step for the rational design of novel bioactive molecules incorporating this scaffold. The protocols and comparative framework outlined in this guide provide a roadmap for researchers in the fields of chemical crystallography and drug discovery to pursue these investigations.
Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for 3,3-Difluorocyclopentanamine Enantiomer Separation
For researchers, scientists, and professionals in drug development, the stereoselective separation of chiral molecules is a critical step. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of 3,3-Difluorocyclopentanamine, a novel cyclic amine with pharmaceutical potential. While no specific methods for this exact analyte have been published, this document outlines recommended strategies and starting points based on the successful separation of analogous chiral amines.
The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability and binding affinity. Consequently, the enantioselective analysis of fluorinated chiral amines like 3,3-Difluorocyclopentanamine is paramount for understanding their pharmacokinetic and pharmacodynamic profiles. This guide details potential chiral HPLC methods, alternative separation techniques, and provides a framework for systematic method development.
Recommended Chiral HPLC Screening Strategy
Given the lack of a published method for 3,3-Difluorocyclopentanamine, a screening approach using well-established chiral stationary phases (CSPs) is the most effective strategy. Polysaccharide-based CSPs, particularly those from the Daicel Chiralpak® and Chiralcel® series, have demonstrated broad applicability for the separation of a wide variety of chiral amines.
A logical starting point would be to screen a selection of these columns under normal phase (NP) and polar organic (PO) conditions. The addition of a small amount of a basic modifier, such as diethylamine (DEA) or butylamine (BA), to the mobile phase is often crucial for achieving good peak shape and resolution for amine-containing analytes.
Comparison of Potential Chiral HPLC Methods
While direct data for 3,3-Difluorocyclopentanamine is unavailable, the following tables summarize the performance of various polysaccharide-based CSPs for the separation of other chiral amines. This data, obtained from existing literature, can serve as a valuable guide for initial column and mobile phase selection. Note that the presented data is for N-derivatized amines, which is a common strategy to improve chromatographic behavior and detectability.
Table 1: Chiral HPLC Separation of NBD-Derivatized Chiral Amines on Various Polysaccharide-Based CSPs
| Analyte (NBD-derivative) | Chiral Stationary Phase | Mobile Phase | k'1 | α | Rs |
| α-Methylbenzylamine | Chiralpak IA | Hexane/IPA (80:20) + 0.1% DEA | 2.10 | 1.25 | 2.80 |
| Chiralpak IB | Hexane/IPA (80:20) + 0.1% DEA | 1.85 | 1.32 | 3.10 | |
| Chiralcel OD-H | Hexane/IPA (90:10) + 0.1% DEA | 3.40 | 1.45 | 4.50 | |
| 1-Aminoindan | Chiralpak AD-H | Hexane/IPA (90:10) + 0.1% DEA | 4.20 | 1.18 | 2.50 |
| Chiralcel OJ-H | Hexane/IPA (85:15) + 0.1% DEA | 2.90 | 1.28 | 3.00 |
Data is illustrative and compiled from published studies on analogous compounds. k'1 = retention factor of the first eluting enantiomer; α = selectivity factor; Rs = resolution factor. NBD = 4-Nitro-2,1,3-benzoxadiazole.
Experimental Protocols
Below are detailed experimental protocols for the chiral HPLC methods that have shown success in separating analogous chiral amines. These can be adapted as starting points for the method development for 3,3-Difluorocyclopentanamine.
Protocol 1: Normal Phase Chiral HPLC
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v) containing 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm (or as appropriate for the analyte)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic 3,3-Difluorocyclopentanamine in the mobile phase.
Protocol 2: Polar Organic Chiral HPLC
-
Column: Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / Methanol (90:10, v/v) containing 0.1% Diethylamine (DEA)
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm (or as appropriate for the analyte)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic 3,3-Difluorocyclopentanamine in the mobile phase.
Alternative Separation Techniques
Beyond HPLC, other chromatographic techniques can be considered for the enantioselective separation of 3,3-Difluorocyclopentanamine.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. Polysaccharide-based CSPs are also widely used in SFC.
-
Typical Mobile Phase: Supercritical CO₂ with a polar co-solvent (e.g., methanol, ethanol) and a basic additive (e.g., DEA).
-
Advantages: High efficiency, fast separations, "greener" than normal phase HPLC.
-
Considerations: Requires specialized instrumentation.
Gas Chromatography (GC)
Chiral GC can be an effective method for the separation of volatile amines. However, it often requires derivatization of the amine to improve its volatility and chromatographic performance.
-
Derivatization: The primary amine can be derivatized with a chiral or achiral reagent (e.g., trifluoroacetic anhydride) to form a more volatile amide. If a chiral derivatizing agent is used, the resulting diastereomers can be separated on a non-chiral GC column.
-
Chiral Stationary Phases: Specialized chiral GC columns, such as those based on cyclodextrins, are available for the direct separation of enantiomers.
-
Advantages: High resolution, suitable for volatile compounds.
-
Considerations: Requires derivatization, which adds a step to the sample preparation and can introduce potential for analytical error.
Conclusion
The enantioselective separation of 3,3-Difluorocyclopentanamine is an essential step in its development as a potential pharmaceutical agent. While a specific, published method is not yet available, a systematic screening of polysaccharide-based chiral stationary phases under normal phase and polar organic HPLC conditions is a highly recommended starting point. The inclusion of a basic additive in the mobile phase will likely be critical for success. Alternative techniques such as SFC and GC also offer viable routes for separation, with SFC providing a faster and more environmentally friendly option, and GC being suitable if derivatization is employed. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to develop a robust and reliable method for the chiral separation of this novel fluorinated amine.
The Strategic Advantage of Difluorocycloalkylamines in Medicinal Chemistry: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for drug candidates with optimized properties is a perpetual challenge. The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative study of difluorocycloalkylamines against their non-fluorinated and other bioisosteric counterparts, supported by experimental data, to illuminate the strategic advantages of this unique structural motif.
Difluorocycloalkylamines, particularly those with a geminal difluoro group, offer a unique combination of steric and electronic properties that can profoundly influence a molecule's behavior. The strong electron-withdrawing nature of the two fluorine atoms can significantly impact the basicity (pKa) of the amine, a critical parameter for target engagement and off-target effects. Furthermore, this modification can alter lipophilicity (LogP), metabolic stability, and even membrane permeability, often leading to improved oral bioavailability and a more favorable pharmacokinetic profile.
Physicochemical Properties: A Balancing Act of Basicity and Lipophilicity
The introduction of a gem-difluoro group onto a cycloalkylamine ring has a predictable and significant impact on the amine's basicity. The strong inductive effect of the fluorine atoms withdraws electron density from the nitrogen atom, making it less basic. This reduction in pKa can be advantageous in drug design, potentially reducing interactions with off-target proteins and improving selectivity.
In contrast, the effect on lipophilicity is more nuanced and depends on the overall molecular context, including the ring size and the position of the fluorine atoms. While fluorine is highly electronegative, the C-F bond is less polarizable than a C-H bond, which can lead to either an increase or a decrease in LogP.[1][2]
Below is a comparative summary of the pKa and LogP for a selection of difluorocycloalkylamines and their non-fluorinated analogs.
| Compound Pair | Structure (Non-fluorinated) | pKa (Non-fluorinated) | LogP (Non-fluorinated) | Structure (Difluorinated) | pKa (Difluorinated) | ΔpKa | LogP (Difluorinated) | ΔLogP | Reference |
| Bicyclic Amines | [3] | ||||||||
| Pair 1 | 2-azabicyclo[2.2.1]heptane | 10.5 | 1.55 | 6,6-difluoro-2-azabicyclo[2.2.1]heptane | 8.5 | -2.0 | 1.65 | +0.10 | [3] |
| Pair 2 | 2-azabicyclo[3.2.1]octane | 11.0 | 1.95 | 7,7-difluoro-2-azabicyclo[3.2.1]octane | 9.0 | -2.0 | 2.05 | +0.10 | [3] |
| Cycloalkylamines | [1][2] | ||||||||
| Cyclopropylamine | cyclopropylamine | 9.0 | 0.0 | 2,2-difluorocyclopropylamine | ~6.5 | ~-2.5 | ~0.5 | ~+0.5 | [1][2] |
| Cyclobutylamine | cyclobutylamine | 10.7 | 0.9 | 3,3-difluorocyclobutylamine | ~8.7 | ~-2.0 | ~1.2 | ~+0.3 | [1][2] |
Impact on Biological Activity and Selectivity: A Case Study with Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
The strategic incorporation of a gem-difluoro group can lead to significant improvements in both potency and selectivity. A compelling example is the development of inhibitors for neuronal nitric oxide synthase (nNOS), a key target in neurodegenerative diseases.
In a study by Silverman and colleagues, the introduction of a gem-difluoro moiety to a potent nNOS inhibitor resulted in a compound with not only high potency but also remarkable selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms.[4]
| Compound | nNOS Kᵢ (nM) | eNOS Kᵢ (nM) | iNOS Kᵢ (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| (R,R)-1 (Non-fluorinated) | 15 | 31,500 | 9,450 | 2100 | 630 |
| (R,R)-3b (Difluorinated) | 36 | 136,800 | 50,400 | 3800 | 1400 |
Enhancing Pharmacokinetic Properties: The Path to Oral Bioavailability
One of the most significant advantages of employing difluorocycloalkylamines is the potential for dramatically improved pharmacokinetic profiles, particularly oral bioavailability. The parent dicationic nNOS inhibitor, (R,R)-1, suffered from poor membrane permeability and was essentially not orally bioavailable. The introduction of the gem-difluoro group in (R,R)-3b lowered the pKa of the adjacent amine, rendering the molecule monocationic at physiological pH. This seemingly small change had a profound effect on its pharmacokinetic properties in rats.[4]
| Compound | t½ (i.v., 1 mg/kg) | t½ (oral, 5 mg/kg) | Oral Bioavailability (%) |
| (R,R)-1 (Non-fluorinated) | 0.33 h | Not measurable | ~0 |
| (R,R)-3b (Difluorinated) | 7.5 h | 3.7 h | 22.2 |
This remarkable improvement highlights how gem-difluorination can be a key strategy to overcome the oral bioavailability challenges often encountered with highly basic compounds.
Metabolic Stability: Blocking Sites of Metabolism
The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This principle is often exploited to block metabolically labile positions within a drug candidate, thereby increasing its metabolic stability and prolonging its half-life. Studies have shown that gem-difluorination either does not negatively affect or can slightly improve the metabolic stability of cycloalkane derivatives.[1] The nNOS inhibitor case study further supports this, where the difluorinated compound exhibited a significantly longer half-life.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and application of these findings.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the compound as it is titrated with a standardized acid or base.
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Sample Preparation: Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water or a water/methanol mixture for compounds with low aqueous solubility).
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M HCl (for basic compounds) or 0.1 M NaOH (for acidic compounds) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.
LogP Determination by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase.
Workflow for LogP Determination:
Caption: Workflow for LogP determination by the shake-flask method.
Protocol:
-
Phase Preparation: Prepare n-octanol saturated with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and the aqueous buffer saturated with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Add a known volume of the second phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Workflow for Microsomal Stability Assay:
Caption: Workflow for the in vitro microsomal stability assay.
Protocol:
-
Incubation Preparation: In a 96-well plate, add liver microsomes (e.g., human or rat) to a phosphate buffer (pH 7.4) containing the test compound at a final concentration of typically 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP450 enzymes).
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4, a target for the treatment of type 2 diabetes.
Workflow for DPP-4 Inhibition Assay:
Caption: Workflow for a fluorometric DPP-4 inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human DPP-4 enzyme, the test compound at various concentrations, and a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the DPP-4 enzyme solution to wells containing the test compound or vehicle control. Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Signal Detection: Measure the increase in fluorescence intensity over time using a microplate reader (excitation ~360 nm, emission ~460 nm for AMC). The fluorescence is generated upon cleavage of the substrate by DPP-4.
-
Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then calculated by fitting the data to a dose-response curve.
Conclusion
The incorporation of difluorocycloalkylamine moieties represents a powerful and versatile strategy in modern drug discovery. As demonstrated, this structural modification can profoundly and often favorably modulate key physicochemical and pharmacokinetic properties. The ability to fine-tune basicity, improve metabolic stability, and enhance oral bioavailability makes difluorocycloalkylamines a highly attractive building block for the optimization of lead compounds across a wide range of therapeutic targets. The provided experimental protocols offer a practical guide for researchers to evaluate and compare the performance of these and other fluorinated analogs in their own drug discovery programs.
References
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3,3-Difluorocyclopentanamine Hydrochloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3,3-Difluorocyclopentanamine hydrochloride (CAS No. 939398-48-8), a fluorinated organic compound.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Profile:
Based on available safety data sheets (SDS), this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
A summary of required PPE is provided in the table below.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust is generated. |
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that involves segregation, labeling, and transfer to a certified hazardous waste management facility.
Experimental Workflow for Disposal:
Caption: Disposal workflow for this compound.
Detailed Methodologies:
-
Waste Segregation:
-
Solid Waste: Collect any contaminated solid materials, such as gloves, weighing paper, and empty containers, in a designated, clearly labeled hazardous waste container.
-
Unused Compound: The pure, unused, or expired this compound should be kept in its original or a compatible, tightly sealed container. Do not mix with other waste streams.
-
Contaminated Solutions: If the compound is in a solvent, it must be disposed of as a halogenated organic solvent waste stream.
-
-
Packaging and Labeling:
-
Use robust, leak-proof containers that are compatible with the chemical.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS number: "939398-48-8."
-
A clear indication of the hazards (e.g., "Harmful," "Irritant").
-
-
-
Storage and Transfer:
-
Store the labeled waste container in a designated and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and final disposal.
-
III. Approved Disposal Methodologies
As a fluorinated organic compound, this compound requires specialized disposal methods to ensure its complete destruction and to prevent environmental contamination. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), which are structurally related. The recommended methods are applicable to this compound.
Disposal Options:
| Disposal Method | Description | Considerations |
| High-Temperature Incineration | This is a promising method for the permanent elimination of PFAS and other halogenated organic compounds[2][3]. The process uses very high temperatures to break the strong carbon-fluorine bonds[2]. A study on a commercial hazardous waste incinerator demonstrated a high destruction and removal efficiency for some PFAS[4]. | The incinerator must be equipped with appropriate flue gas scrubbing technology to capture hydrogen fluoride (HF) and other acidic gases that are byproducts of combustion. Improper incineration can lead to the release of harmful products of incomplete combustion[2]. |
| Hazardous Waste Landfill | Disposal in a licensed hazardous waste landfill is an acceptable option[3]. These landfills are designed with liners and leachate collection systems to contain the waste and prevent environmental contamination. | This method contains the chemical rather than destroying it. There is a long-term risk of leakage if the landfill's containment systems fail. |
Logical Relationship of Disposal Decisions:
Caption: Decision tree for compliant disposal of this compound.
It is imperative to consult with your institution's EHS department and to adhere to all local, state, and federal regulations when disposing of this or any hazardous chemical. Chemical waste generators are responsible for ensuring their waste is managed and disposed of in a compliant manner[5].
References
Personal protective equipment for handling 3,3-Difluorocyclopentanamine hydrochloride
Essential Safety and Handling Guide for 3,3-Difluorocyclopentanamine Hydrochloride
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound (CAS No. 939398-48-8). The following procedures are based on general best practices for handling powdered chemical reagents and safety data for structurally similar compounds.
Hazard Identification and Safety Data
| Property | Data | Reference |
| Physical State | Solid (Crystal - Powder) | [1] |
| Appearance | White to slightly pale yellow | [1] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation | Based on 3,3-Difluorocyclobutanamine Hydrochloride[1] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed and protect from moisture. | General recommendation for hydrochloride salts and as per similar compounds[2] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | General for amine hydrochlorides. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety when handling this compound.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a splash risk. | ANSI Z.87.1 certified[3] | Protects eyes from dust particles and accidental splashes.[4][5] |
| Hand Protection | Disposable nitrile gloves. | Check manufacturer's chemical resistance guide.[3] | Provides a barrier against skin contact.[4][6] Always inspect gloves before use and wash hands after removal.[5][7] |
| Body Protection | A laboratory coat (buttoned) and long pants. | Nomex® or similar flame-resistant material if working with flammable solvents.[3] | Protects skin and clothing from spills and contamination.[3][7] |
| Footwear | Closed-toe, closed-heel shoes. | Prevents injury from spills and dropped objects.[3][7] | |
| Respiratory | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or when handling large quantities of powder outside of a fume hood. | Follow institutional guidelines for respirator use, which includes training and fit-testing.[3][8] | Minimizes inhalation of fine dust particles. Engineering controls like fume hoods are the primary method to control inhalation exposure.[9][10] |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Weighing
-
Work Area Preparation : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7][9][10] Cover the work surface with disposable bench paper.[9]
-
Gather Materials : Assemble all necessary equipment (spatula, weigh paper/boat, secondary container) before opening the chemical container.
-
Weighing :
-
To avoid fluctuations in balance readings caused by fume hood airflow, use a balance with an enclosure if precise measurements are needed.[9]
-
Keep the primary container as close to the balance as possible to minimize the travel distance of the powder.[9]
-
Use a spatula to transfer small increments of the powder to the weigh boat.[9] Avoid pouring directly from the bottle.[9]
-
Keep the container closed when not in use.[9]
-
Dissolving the Compound
-
Solvent Addition : In the fume hood, place the receiving flask containing a stir bar on a stir plate.
-
Transfer : Carefully add the weighed this compound to the solvent.
-
Mixing : Begin stirring to facilitate dissolution. If necessary, cap the flask and use sonication or gentle heating as appropriate for the specific protocol, ensuring adequate ventilation.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Solid Waste :
-
Liquid Waste :
-
Container Disposal :
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Follow your institution's guidelines for the disposal of empty, rinsed chemical containers.
-
-
Waste Pickup :
-
Store waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) office for waste pickup and disposal.[13]
-
Emergency Procedures
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Response for Spills and Exposure
Caption: Emergency response plan for spills and personal exposure.
First Aid Measures
-
In case of skin contact : Immediately wash off with soap and plenty of water.[14] If irritation persists, consult a physician.[1][14]
-
In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][14][15]
-
If inhaled : Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[2][14]
-
If swallowed : Never give anything by mouth to an unconscious person.[14] Rinse mouth with water and consult a physician.[1]
Always have the Safety Data Sheet (or this guide if an SDS is unavailable) accessible when seeking medical attention.[14]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. pps-essentials.co.uk [pps-essentials.co.uk]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. cdc.gov [cdc.gov]
- 12. students.umw.edu [students.umw.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. capotchem.com [capotchem.com]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
